b-Amino-1-naphthalenepropanol
Description
Significance of β-Amino Alcohol Motifs in Modern Organic Synthesis
The β-amino alcohol motif is a cornerstone in modern organic synthesis due to its prevalence in biologically active compounds and its utility as a chiral building block. researchgate.netrroij.com This structural unit, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, is found in a wide range of natural products, including alkaloids, antibiotics, and enzyme inhibitors. researchgate.net Their presence is also notable in many pharmaceutical agents. nih.gov
Enantiomerically pure β-amino alcohols are particularly valuable as chiral ligands and auxiliaries in asymmetric synthesis, where they can effectively control the stereochemical outcome of a reaction. acs.orgresearchgate.net The adjacent Brønsted base (amino group) and Brønsted acid (hydroxyl group) sites in primary β-amino alcohols allow them to function as bifunctional organocatalysts in a variety of asymmetric transformations. researchgate.net These include Diels-Alder cycloadditions, aldol (B89426) condensations, and Michael additions. researchgate.net The ability to derive β-amino alcohols from readily available natural amino acids has further cemented their importance in the synthetic chemist's toolkit. researchgate.net
Overview of Structural Features and Synthetic Potential of β-Amino-1-naphthalenepropanol and Related Compounds
β-Amino-1-naphthalenepropanol possesses a distinct molecular architecture that underpins its synthetic utility. The structure consists of a rigid and sterically demanding naphthalene (B1677914) ring system attached to a flexible propanolamine (B44665) side chain. This combination of a large aromatic unit and a functionalized aliphatic chain provides a unique scaffold for further chemical modification.
The presence of a chiral center at the β-carbon of the propanolamine chain means that β-Amino-1-naphthalenepropanol can exist as enantiomers. This chirality is crucial for its application in asymmetric synthesis, where it can be used to induce stereoselectivity in the formation of new chiral centers. The amino and hydroxyl groups offer two reactive sites for derivatization, allowing for the construction of more complex molecules. rroij.com For instance, a synthetic route to α,α-diethoxymethyl-β-amino-1-naphthalenepropanol has been described, starting from the corresponding β-nitro compound and involving reduction with Raney nickel. prepchem.comgoogle.com
Table 1: Physicochemical Properties of β-Amino-1-naphthalenepropanol
| Property | Value |
| CAS Number | 19352-04-6 |
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| Appearance | Oil (for related derivatives) prepchem.comgoogle.com |
This table is populated with data for β-Amino-1-naphthalenepropanol and its derivatives based on available information.
Historical Context of β-Amino Alcohol Synthesis and Derivatization Approaches
The synthesis of β-amino alcohols has a rich history, with numerous methods developed over the years. researchgate.net Early and still widely used approaches involve the reduction of α-amino acids, providing access to a range of chiral β-amino alcohols. sciengine.comdiva-portal.org Another classical and highly effective method is the ring-opening of epoxides with amines. rroij.comorganic-chemistry.org This reaction is often highly regioselective and stereospecific.
More advanced and asymmetric methods have also been developed. The Sharpless asymmetric dihydroxylation, followed by a sequence of cyclization, azide (B81097) opening of the resulting epoxide, and reduction, provides a powerful route to enantiopure β-amino alcohols. sioc-journal.cn Similarly, catalytic asymmetric Henry reactions have been employed for the synthesis of chiral β-nitro alcohols, which can then be reduced to the corresponding β-amino alcohols. rsc.org
Derivatization of β-amino alcohols is a common strategy to enhance their utility in synthesis. rroij.com The amino group can be protected with various groups, such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), to modulate its reactivity. tandfonline.com Derivatization can also be used to create chiral reagents for the resolution of racemic mixtures. For example, chiral derivatizing agents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) can be used to form diastereomeric thioureas that can be separated by chromatography. nih.gov
Current Research Landscape and Future Directions for β-Amino-1-naphthalenepropanol Chemistry
Current research continues to explore new and more efficient methods for the synthesis and application of β-amino alcohols, including those with bulky aromatic substituents like the naphthalene group in β-Amino-1-naphthalenepropanol. Recent advancements include the development of iridium-catalyzed reductive amination and transfer hydrogenation of diketones to access β-amino alcohols. nih.gov Furthermore, photoredox-induced radical relay methods have emerged for the synthesis of functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com
The development of novel catalytic systems remains a key focus. For instance, chiral primary β-amino alcohols and their derivatives are being investigated as inexpensive and effective bifunctional organocatalysts for a wide range of asymmetric transformations. researchgate.net There is also growing interest in immobilizing β-amino alcohol catalysts on solid supports, such as magnetic nanoparticles, to facilitate catalyst recovery and reuse. rsc.org
Future research directions for β-Amino-1-naphthalenepropanol and related compounds will likely focus on several key areas:
Development of novel catalytic applications: The unique steric and electronic properties of the naphthalene moiety could be exploited in the design of new chiral ligands and organocatalysts for asymmetric synthesis.
Synthesis of complex target molecules: β-Amino-1-naphthalenepropanol can serve as a key starting material for the synthesis of complex natural products and pharmaceutically active compounds.
Exploration of new derivatization strategies: The development of new methods to selectively functionalize the amino and hydroxyl groups will expand the synthetic utility of this compound.
Table 2: Recent Synthetic Methodologies for β-Amino Alcohols
| Method | Key Features |
| Catalytic Asymmetric Henry Reaction | Effective for producing (S)-enriched benzofuryl β-nitro alcohols, precursors to β-amino alcohols, with high enantioselectivity. rsc.org |
| Sharpless Asymmetric Dihydroxylation Route | A multi-step synthesis from diols to enantiopure β-amino alcohols with high overall yields and enantiomeric excess. sioc-journal.cn |
| Iridium-Catalyzed Reductive Amination | A protocol for constructing β- and γ-amino alcohols from diketones and aromatic amines under mild conditions. nih.gov |
| Photoredox-Induced Radical Relay | A highly regioselective method for synthesizing functionalized β-amino alcohol derivatives using visible light. gaylordchemical.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-naphthalen-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c14-12(9-15)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12,15H,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXYAALIVGXTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for β Amino 1 Naphthalenepropanol and Its Derivatives
Classical and Established Synthetic Pathways
Direct Synthesis Approaches to β-Amino-1-naphthalenepropanol from Aromatic Amines
Direct synthetic routes to β-amino alcohols from aromatic amines often involve the conjugate addition of the amine to an α,β-unsaturated carbonyl compound, a reaction known as the aza-Michael addition. In the context of β-Amino-1-naphthalenepropanol, this would theoretically involve the reaction of a 1-naphthylamine with an appropriate three-carbon α,β-unsaturated aldehyde or ketone.
The aza-Michael reaction is a crucial method for forming carbon-nitrogen bonds and is instrumental in the synthesis of β-aminocarbonyl compounds, which are precursors to β-amino alcohols. semnan.ac.ir These reactions have traditionally been catalyzed by strong acids or bases, which can lead to undesirable byproducts. semnan.ac.ir To circumvent these issues, milder and more efficient catalytic systems have been developed. For instance, trimethylsilyl chloride (TMSCl) has been shown to be an effective catalyst for the Michael addition of both aromatic and aliphatic amines to α,β-unsaturated compounds under solvent-free conditions. semnan.ac.ir In a typical procedure, the amine and the α,β-unsaturated carbonyl compound are heated with a catalytic amount of TMSCl, followed by aqueous workup to yield the β-aminocarbonyl adduct, which can then be reduced to the corresponding β-amino alcohol. semnan.ac.ir
Table 1: Aza-Michael Addition of Amines to α,β-Unsaturated Carbonyls
| Amine | Michael Acceptor | Catalyst | Conditions | Product |
| 4-Methoxyaniline | Methyl acrylate | TMSCl (10 mol%) | 60°C, solvent-free | Methyl 3-((4-methoxyphenyl)amino)propanoate |
| Aniline | Methyl vinyl ketone | None | Room Temperature | 4-(Phenylamino)butan-2-one |
| Benzylamine | Acrylonitrile | TMSCl (10 mol%) | 60°C, solvent-free | 3-(Benzylamino)propanenitrile |
Ring-Opening Reactions of Epoxide Precursors to β-Amino Alcohols
The nucleophilic ring-opening of epoxides with amines is a fundamental and widely utilized method for the synthesis of β-amino alcohols. This reaction is characterized by its high atom economy and the potential for regioselective and stereoselective outcomes. For the synthesis of β-Amino-1-naphthalenepropanol, this strategy would involve the reaction of a 1-naphthalene-derived epoxide with a suitable amine.
The key precursor for this synthesis is an epoxide bearing a 1-naphthyl group, such as 1-(oxiran-2-ylmethyl)naphthalene. The reaction of this epoxide with an amine would lead to the formation of the desired β-amino alcohol. The regioselectivity of the epoxide ring-opening is a critical aspect, with the nucleophilic attack of the amine generally occurring at the less sterically hindered carbon of the epoxide ring.
Various catalysts and reaction conditions have been developed to promote the aminolysis of epoxides. While the reaction can proceed without a catalyst at elevated temperatures, the use of catalysts can enhance the reaction rate and selectivity under milder conditions.
Although specific examples detailing the synthesis of β-Amino-1-naphthalenepropanol via this route are not prevalent in the literature, the general principles of epoxide ring-opening are well-established and applicable. The reaction of 1-(oxiran-2-ylmethyl)naphthalene with ammonia (B1221849) or a primary amine would be a direct approach to the target compound.
Table 2: Catalytic Systems for the Ring-Opening of Epoxides with Amines
| Epoxide | Amine | Catalyst/Promoter | Conditions | Product |
| Styrene oxide | Aniline | None | Aqueous ethanol, microwave | 2-Anilino-2-phenylethanol |
| Epichlorohydrin | Various aromatic amines | Metallodendrimer | Solvent-free, ambient temp. | Corresponding β-amino alcohols |
| Propylene oxide | Aniline | Zinc catalyst | - | 1-(Phenylamino)propan-2-ol |
Multicomponent Reaction Strategies in β-Amino Alcohol Synthesis
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. Several MCRs are applicable to the synthesis of β-amino alcohols, and in principle, could be adapted for the preparation of β-Amino-1-naphthalenepropanol.
One such reaction is the Betti reaction, a three-component condensation of an aldehyde, a primary or secondary amine, and a phenol. In the context of synthesizing a β-Amino-1-naphthalenepropanol derivative, this could involve the reaction of 1-naphthaldehyde (B104281), an amine, and a suitable phenolic component. For example, a series of novel β-naphthol derivatives have been synthesized via a Betti reaction involving naphthalen-2-ol, various heteroaryl aldehydes, and 6-substituted-benzo[d]thiazol-2-amines. orientjchem.org
Another relevant MCR is the Petasis-Borono Mannich (PBM) reaction, which involves the reaction of an aldehyde, an amine, and a vinyl- or aryl-boronic acid. While not directly yielding a β-amino alcohol, the resulting allylic amine can be subsequently converted to the desired product. The PBM reaction is known to tolerate a wide range of functional groups and can be performed under mild conditions. orientjchem.org The use of 1-naphthaldehyde as the aldehyde component in a PBM reaction could provide a pathway to derivatives of β-Amino-1-naphthalenepropanol.
Table 3: Multicomponent Reactions for the Synthesis of Amine Derivatives
| Reaction Type | Aldehyde | Amine | Third Component | Product Type |
| Betti Reaction | Benzaldehyde | Ethylenediamine | β-Naphthol | 1-[((2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol |
| Petasis Reaction | 1-Naphthaldehyde | Various amines | Vinylboronic acid | Allylic amine |
| Three-component | Cinamaldehyde | Ethylenediamine | β-Naphthol | di(Naphtyl-2-ol)-1,10-diphenyl-4,7-diaza-deca-1,9-diene |
Reductive Amination Strategies for β-Amino Alcohol Formation
Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.org It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method can be applied to the synthesis of β-amino alcohols by starting with a β-hydroxy ketone or a related precursor.
For the synthesis of β-Amino-1-naphthalenepropanol, a plausible starting material would be a β-keto compound bearing a 1-naphthyl group, such as 1-(naphthalen-1-yl)acetone. The reductive amination of this ketone with ammonia or a primary amine would yield the desired β-amino alcohol. A variety of reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. masterorganicchemistry.com
A study on the iron-catalyzed reductive amination of ketones and aldehydes has demonstrated the conversion of a naphthalene-based ketone, which proceeded smoothly to the corresponding primary amine. d-nb.info This highlights the feasibility of applying reductive amination to naphthyl-substituted substrates. The reaction conditions for such transformations are generally mild, making reductive amination an attractive strategy. wikipedia.org
Biocatalytic reductive amination using enzymes such as transaminases is also an emerging approach for the synthesis of chiral amines and amino alcohols, offering high selectivity and sustainability. nih.gov
Table 4: Reductive Amination of Ketones to Primary Amines
| Ketone | Nitrogen Source | Catalyst | Reducing Agent | Product |
| Acetophenone | Aqueous ammonia | Fe/(N)SiC | H₂ | 1-Phenylethanamine |
| Naphthalene-based ketone | Aqueous ammonia | Fe/(N)SiC | H₂ | Naphthyl-substituted primary amine |
| Aliphatic ketones | Aqueous ammonia | Fe/(N)SiC | H₂ | Corresponding primary amines |
Asymmetric Synthesis Approaches for Enantiopure β-Amino-1-naphthalenepropanol
Catalytic Asymmetric Hydrogenation Methodologies
Catalytic asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched compounds, including chiral amines and alcohols. This approach is highly relevant for the preparation of enantiopure β-Amino-1-naphthalenepropanol, which is crucial for its potential applications in pharmaceuticals. The asymmetric hydrogenation of prochiral enamides or β-amino ketones are common strategies to access chiral β-amino compounds.
The asymmetric hydrogenation of enamides, catalyzed by chiral transition metal complexes, typically rhodium or iridium-based catalysts, can provide access to chiral amines with high enantioselectivity. For the synthesis of enantiopure β-Amino-1-naphthalenepropanol, a suitable enamide precursor bearing a 1-naphthyl group would be required. The hydrogenation of this substrate in the presence of a chiral catalyst would yield the desired enantiomer of the target compound. Rh-catalyzed asymmetric hydrogenation of 3-amino-4-aryl disubstituted maleimides has been shown to produce chiral 3-amino dihydrocoumarins with excellent enantioselectivities (up to 99.7% ee). researchgate.net
Alternatively, the asymmetric hydrogenation of β-aminoketones can be employed. This involves the enantioselective reduction of the ketone functionality of a β-aminoketone precursor. A process for the asymmetric hydrogenation of β-amino ketones using transition metal complexes of chiral bidentate phosphines as catalysts has been reported. researchgate.net The application of such a methodology to a β-aminoketone with a 1-naphthyl substituent would be a direct route to enantiopure β-Amino-1-naphthalenepropanol. The synthesis of (S)-(-)-3-methylamino-1-(2-thienyl)-1-propanol, an intermediate for duloxetine, has been achieved via asymmetric synthesis, highlighting the applicability of these methods to structurally related compounds. researchgate.net
Table 5: Catalysts for Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) |
| 3-Amino-4-aryl disubstituted maleimides | BridgePhos-Rh | Chiral 3-amino dihydrocoumarins | up to 99.7% |
| β-Amino ketones | Transition metal complexes of chiral bidentate phosphines | Chiral β-amino alcohols | High |
| Enamides | N,P-Iridium complexes | Chiral amides | up to 99% |
Asymmetric Mannich Reaction Applications and Variants
The Mannich reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which are valuable precursors to β-amino alcohols like β-amino-1-naphthalenepropanol. nih.gov Asymmetric versions of this reaction are crucial for establishing the desired stereochemistry.
Organocatalysis has emerged as a powerful tool in asymmetric Mannich reactions. For instance, proline and its derivatives have been successfully employed to catalyze the reaction between immobilized aldehydes, soluble ketones, and anilines. nih.gov This solid-phase approach allows for the construction of diverse compound libraries. nih.gov Cinchonine-derived bifunctional thiourea (B124793) catalysts have also been shown to be effective in the decarboxylative Mannich reaction of β-keto acids, producing β-amino ketones in excellent yields and with moderate to good enantioselectivities. beilstein-journals.org
Metal-based catalysts also play a significant role. Dinuclear zinc complexes have been utilized in direct catalytic asymmetric Mannich-type reactions of α-hydroxyketones with imines to generate either anti- or syn-β-amino alcohols with high stereoselectivity. nih.gov These reactions can proceed with both non-enolizable and α-enolizable imines, expanding the scope of the methodology. nih.gov
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Proline | Immobilized benzaldehyde, hydroxyacetone, anilines | β-Amino ketone | High | 96% to 54% ee (syn product favored) nih.gov |
| Cinchonine-derived thiourea | β-Keto acids, aldimines | β-Amino ketone | Excellent | Moderate to good beilstein-journals.org |
| Dinuclear zinc complex | α-Hydroxyketones, Dpp-imines/Boc-imines | anti-/syn-β-Amino alcohol | Good | Excellent ee nih.gov |
Asymmetric Conjugate Addition Strategies
Asymmetric conjugate addition reactions represent another key strategy for the synthesis of chiral β-amino acid derivatives, which can be further transformed into compounds like β-amino-1-naphthalenepropanol. nih.gov This method typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.
Copper-catalyzed reactions have shown significant promise in this area. The use of a chiral ligand can control the regioselectivity of hydrocupration, leading to the formation of a β-cuprated species that can then react with an electrophilic aminating reagent. nih.gov This approach allows for the direct synthesis of enantioenriched β-amino acid derivatives. nih.gov
Organocatalytic Michael additions are also prevalent. For example, chiral secondary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, a key step in the synthesis of various natural products. mdpi.com Similarly, proline-catalyzed asymmetric Michael additions of aldehydes to nitroolefins have been utilized to produce β-substituted GABA derivatives. mdpi.com
Chiral Auxiliary and Chiral Ligand-Mediated Syntheses
The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. Pseudoephedrine has been a widely used chiral auxiliary for diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, ketones, and alcohols. harvard.edu More recently, (1S,2S)- and (1R,2R)-2-methylamino-1,2-diphenylethanol (pseudoephenamine) have been introduced as practical alternatives with several advantages, including fewer regulatory restrictions and improved diastereoselectivities in certain reactions. harvard.edu
Chiral ligands are essential components in asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical course of the reaction. rsc.org Chiral β-aminophosphine derivatives are a notable class of ligands that have been employed in various metal-catalyzed transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity. rsc.org
| Approach | Key Component | Application | Outcome |
| Chiral Auxiliary | Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity harvard.edu |
| Chiral Ligand | Chiral β-aminophosphines | Metal-catalyzed reactions | High enantioselectivities rsc.org |
Photoredox-Catalyzed Asymmetric Transformations
Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis of complex organic molecules, including chiral amino acid derivatives. nih.govrsc.org This approach utilizes photocatalysts that, upon irradiation with visible light, can initiate single-electron transfer processes to generate radical intermediates.
One application is the decarboxylative coupling of activated carboxylic acids with olefins. nih.gov For instance, derivatives of aspartic and glutamic acid can be used as chiral radical precursors, which then add to α,β-unsaturated ketones, esters, and amides to form new carbon-carbon bonds while retaining the original stereochemistry. nih.gov
Another strategy involves the stereoselective addition of C-centered radicals to chiral imines. A protocol using an organic acridinium-based photocatalyst has been developed for the reaction of a chiral glyoxylate-derived N-sulfinyl imine with carboxylic acids, providing a convenient route to unnatural α-amino acids. rsc.org Furthermore, a metal-free, energy-transfer-enabled intermolecular aminocarboxylation of alkenes and (hetero)arenes has been developed using a bifunctional oxime oxalate ester to generate both C-centered ester and N-centered iminyl radicals simultaneously. nih.gov
Green Chemistry Principles in β-Amino-1-naphthalenepropanol Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. This includes the use of safer solvents, reducing waste, and employing catalytic methods.
Solvent-Free Reaction Conditions and Processes
Conducting reactions without a solvent offers significant environmental and economic advantages by reducing waste, lowering costs, and increasing operational safety. researchgate.net For example, the synthesis of β-enamino trihalomethyl ketones has been achieved in high yields through the solvent-free reaction of 1,1,1-trihalo-4-alkoxy-3-alken-2-ones with primary and secondary amines at room temperature. researchgate.net This approach demonstrates the potential for developing more sustainable synthetic routes.
Utilization of Green Solvents (e.g., water, acetone, ethanol)
When a solvent is necessary, the use of environmentally benign or "green" solvents is a key aspect of sustainable chemistry. nih.govresearchgate.net Water is considered one of the most widely adopted green solvents. arkat-usa.org Its use has been demonstrated in the synthesis of various heterocyclic compounds, often leading to higher yields and shorter reaction times compared to traditional organic solvents. arkat-usa.org
Bio-based solvents, such as those derived from biomass, are also gaining attention as alternatives to petroleum-derived solvents. researchgate.net Solvents like 2-methyltetrahydrofuran and ethyl lactate are examples of such alternatives. arkat-usa.org The selection of a solvent for a particular process, such as solid-phase peptide synthesis (SPPS), is critical, and research is ongoing to find greener alternatives to commonly used but hazardous solvents like DMF and NMP. lu.se N-butylpyrrolidinone (NBP) has shown promise as a replacement for DMF in SPPS, demonstrating good resin swelling capacity and the ability to dissolve necessary reagents. lu.se
| Green Chemistry Approach | Example Application | Advantages |
| Solvent-Free Reaction | Synthesis of β-enamino trihalomethyl ketones | Reduced waste, lower cost, increased safety researchgate.net |
| Green Solvents (Water) | Synthesis of heterocyclic compounds | Higher yields, shorter reaction times, environmentally friendly arkat-usa.org |
| Green Solvents (N-butylpyrrolidinone) | Solid-Phase Peptide Synthesis | Replacement for hazardous solvents like DMF lu.se |
Atom-Economy and Waste Minimization Strategies
The concept of atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. taylorandfrancis.comjocpr.com In the synthesis of β-Amino-1-naphthalenepropanol and its derivatives, several strategies are employed to enhance atom economy and reduce waste generation.
One of the primary approaches is the utilization of addition reactions, which are inherently atom-economical as they involve the combination of two or more molecules to form a single, larger molecule with no byproducts. rsc.org For instance, the synthesis of β-amino alcohols can be designed to proceed through pathways that maximize the incorporation of all atoms from the starting materials into the desired product.
The choice of synthetic route also plays a crucial role. Comparing different synthetic pathways for a target molecule can reveal significant differences in atom economy. For example, a synthesis that relies on rearrangement reactions, which are intramolecular processes, will have a high atom economy as no atoms are lost. nih.gov
To quantify the efficiency of a synthetic process beyond just percentage yield, metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI) are used. The E-factor represents the ratio of the mass of waste to the mass of the desired product, while PMI considers the total mass of all materials used in a process (water, solvents, reagents, etc.) relative to the mass of the final product. Striving for lower E-factors and PMIs is a critical aspect of waste minimization in the synthesis of β-Amino-1-naphthalenepropanol and its derivatives.
| Reaction Type | General Transformation | Theoretical Atom Economy (%) | Example |
|---|---|---|---|
| Addition | A + B → C | 100 | Diels-Alder Reaction |
| Rearrangement | A → B | 100 | Beckmann Rearrangement |
| Substitution | A-B + C → A-C + B | <100 | Williamson Ether Synthesis |
| Elimination | A-B → A + B | <100 | Hofmann Elimination |
Development of Environmentally Benign Catalytic Systems
The use of catalysts is a fundamental strategy for developing environmentally friendly synthetic methodologies. Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to a greener chemical process. The development of environmentally benign catalytic systems for the synthesis of β-Amino-1-naphthalenepropanol and its derivatives focuses on several key areas.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions, typically in aqueous environments. Lipases, for example, have been successfully employed in the synthesis of β-amino alcohols. researchgate.net The use of biocatalysts like Aspergillus Oryzae lipase, in conjunction with phase transfer catalysts, allows for the one-pot synthesis of β-amino alcohol derivatives from phenols, epichlorohydrin, and amines in an environmentally friendly manner. researchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their easy recovery and reuse. This is a significant advantage over homogeneous catalysts, which can be difficult to remove. Supported heteropoly acids (HPAs) on materials like zirconia are examples of thermally stable and reusable solid acid catalysts that can be used in various organic transformations. researchgate.net
Green Catalysts from Renewable Sources: A novel and sustainable approach is the development of catalysts from renewable resources. For instance, fruit waste, such as kinnow peel, has been utilized to create an "eco-catalyst" for the ring-opening of epoxides with aromatic amines to synthesize β-amino alcohols. nih.gov This approach not only provides an effective catalyst but also addresses the issue of waste management. nih.gov
Catalyst-Free and Solvent-Free Conditions: In some cases, it is possible to conduct reactions under catalyst-free and solvent-free conditions, which represents an ideal green chemistry scenario. "Grindstone chemistry," a solvent-free method involving the grinding of solid reactants, has been successfully applied to the synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This method is energy-efficient and generates minimal waste. ijcmas.com
| Catalyst Type | Example | Application in β-Amino Alcohol Synthesis | Advantages |
|---|---|---|---|
| Biocatalyst | Lipase from Aspergillus oryzae | One-pot synthesis from phenols, epichlorohydrin, and amines researchgate.net | High selectivity, mild reaction conditions, biodegradable |
| Heterogeneous Catalyst | Silicotungstic acid on Zirconia | Various organic transformations including alkylation and acylation researchgate.net | Easy separation and recyclability, thermal stability |
| Green Catalyst | Kinnow peel powder | Ring-opening of epoxides with amines nih.gov | Renewable source, low cost, waste valorization nih.gov |
Derivatization Strategies and Functionalization of β-Amino-1-naphthalenepropanol
β-Amino-1-naphthalenepropanol serves as a valuable scaffold that can be further functionalized to generate a diverse range of derivatives with potential applications in various fields of chemistry.
Synthesis of β-Amino Acid Derivatives
β-Amino acids are important building blocks for the synthesis of peptidomimetics, natural products, and pharmaceuticals due to their increased metabolic stability compared to their α-amino acid counterparts. nih.govresearchgate.net Several synthetic strategies can be employed to convert β-Amino-1-naphthalenepropanol into its corresponding β-amino acid derivatives.
One common approach involves the oxidation of the primary alcohol functionality of β-Amino-1-naphthalenepropanol to a carboxylic acid. This transformation can be achieved using various oxidizing agents, with a focus on green oxidants to minimize environmental impact.
Another strategy involves the use of modern synthetic methodologies that allow for the direct synthesis of β-amino acid derivatives from simpler starting materials. These methods include:
Palladium-catalyzed aminocarbonylation of alkenes: This method allows for the intermolecular aminocarbonylation of alkenes to produce N-protected β-amino acid derivatives. illinois.edu
Nickel-catalyzed carboxylation of aziridines: This approach provides an alternative route to β-amino acids with a broad functional group tolerance. illinois.edu
Photochemical single-step synthesis: A metal-free, energy-transfer-enabled intermolecular aminocarboxylation reaction can install both amine and ester functionalities into alkenes or (hetero)arenes in a single step. nih.gov
These methods offer more facile and efficient routes to β-amino acid derivatives, often requiring fewer synthetic steps and utilizing simpler building blocks. nih.govillinois.edu
Transformations to β-Amino Ketones and Related Carbonyl Compounds
β-Amino ketones are versatile intermediates in organic synthesis and are found in the core structure of several pharmaceuticals. nih.gov The transformation of β-Amino-1-naphthalenepropanol to a β-amino ketone derivative can be achieved through the oxidation of the secondary alcohol group to a ketone.
The Mannich reaction is a classic and powerful method for the synthesis of β-amino ketones. nih.govorganic-chemistry.org This three-component reaction typically involves an aldehyde, a primary or secondary amine, and a ketone. While not a direct transformation of β-Amino-1-naphthalenepropanol itself, understanding the synthesis of β-amino ketones is crucial for designing derivatives. Modern variations of the Mannich reaction often employ catalysts to improve efficiency and stereoselectivity. nih.gov For instance, bismuth triflate and zinc tetrafluoroborate have been used to catalyze Mannich-type reactions. organic-chemistry.org
Preparation of Chiral Amines and Diamine Scaffolds
Chiral amines and diamines are important ligands in asymmetric catalysis and are present in many bioactive molecules. β-Amino-1-naphthalenepropanol, being a chiral molecule, is an excellent starting material for the preparation of other chiral amines and diamines.
The amino group of β-Amino-1-naphthalenepropanol can be further derivatized through reactions such as reductive amination. For example, reaction with an aldehyde or ketone followed by reduction can introduce a new substituent on the nitrogen atom, leading to a variety of chiral secondary or tertiary amines.
The synthesis of chiral diamines can be achieved by introducing a second amino group into the molecule. This could be accomplished through a multi-step sequence involving, for example, the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an amine or an azide (B81097) which is subsequently reduced. The synthesis of chiral long-chain diamines and tetramines has been reported starting from natural α-amino acids, and similar strategies could be adapted for β-Amino-1-naphthalenepropanol. nih.gov
Incorporation into Complex Organic Molecules and Frameworks
The functional groups present in β-Amino-1-naphthalenepropanol and its derivatives, namely the amino and hydroxyl (or carboxyl or carbonyl) groups, allow for their incorporation into more complex molecular architectures.
Peptide Synthesis: β-Amino acid derivatives of β-Amino-1-naphthalenepropanol can be incorporated into peptide chains to create peptidomimetics with enhanced proteolytic stability. nih.gov The incorporation of β-amino acids can be achieved using standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS). nih.gov
Polymer Synthesis: The diaminoalcohol derivatives of β-Amino-1-naphthalenepropanol can be used as monomers for the synthesis of various polymers, including epoxy thermosets. rsc.org
Biomolecule Synthesis: There is growing interest in the ribosomal incorporation of non-canonical amino acids, including β-amino acids, into proteins to create novel functionalities. nih.govnih.gov While challenging, this approach could potentially allow for the site-specific incorporation of β-Amino-1-naphthalenepropanol derivatives into proteins, opening up new avenues in protein engineering and biomaterial development.
Catalysis in β Amino 1 Naphthalenepropanol Chemistry
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. The use of small organic molecules as catalysts provides a versatile and often more sustainable approach to the synthesis of complex chiral molecules.
Chiral Brønsted Acid Catalysis in Multicomponent Reactions
Chiral Brønsted acids, particularly those derived from phosphoric acid, have proven to be highly effective catalysts for a variety of asymmetric transformations, including multicomponent reactions for the synthesis of β-amino carbonyl compounds. nih.govnih.gov These catalysts function by activating imines towards nucleophilic attack through hydrogen bonding, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.
In the context of synthesizing precursors to β-Amino-1-naphthalenepropanol, a three-component Mannich reaction involving 1-naphthaldehyde (B104281), an amine, and a ketone (such as acetone) represents a direct approach to the corresponding β-amino ketone. The use of a chiral phosphoric acid catalyst can facilitate the enantioselective addition of the ketone-derived enol to the in situ-formed imine. researchgate.net While direct studies on the synthesis of 3-amino-1-(naphthalen-1-yl)propan-1-one using this method are not extensively detailed in the available literature, the general applicability of this methodology to aromatic aldehydes suggests its potential.
Key parameters influencing the success of these reactions include the steric and electronic properties of the catalyst, the nature of the amine and ketone components, and the reaction conditions. For instance, bulky substituents on the 3,3'-positions of the BINOL-derived phosphoric acid backbone are often crucial for achieving high levels of enantioselectivity.
Thiamine (B1217682) Hydrochloride and Other Organocatalysts in Mannich-type Reactions
Thiamine hydrochloride (Vitamin B1) has been recognized as a biocompatible and environmentally friendly organocatalyst for various organic transformations. rsc.orgnih.gov In the context of Mannich-type reactions, thiamine hydrochloride can act as a catalyst for the condensation of an aldehyde, an amine, and a ketone to form a β-amino ketone. While specific applications to the synthesis of 3-amino-1-(naphthalen-1-yl)propan-1-one are not widely reported, the general mechanism involves the in situ formation of an N-heterocyclic carbene (NHC) from thiamine, which can then participate in the catalytic cycle.
Other organocatalysts have also been employed in Mannich-type reactions to produce β-amino ketones. These reactions are fundamental for accessing the precursors to β-amino alcohols. The general reaction is a three-component condensation of a ketone, an aldehyde, and an amine.
Amino Acid-Derived Organic Catalysts
Amino acids and their derivatives, particularly L-proline, have been extensively used as organocatalysts in asymmetric reactions. 20.210.105 Proline catalyzes the Mannich reaction by forming a nucleophilic enamine intermediate with the ketone donor, which then adds to the imine electrophile in a stereocontrolled manner. nih.govlibretexts.org This methodology has been successfully applied to a wide range of substrates, including aromatic aldehydes.
The synthesis of β-naphthalenyl-β-amino ketones, precursors to β-Amino-1-naphthalenepropanol, can be envisioned through a proline-catalyzed Mannich reaction between 1-naphthaldehyde, an amine, and a ketone. The stereochemical outcome of the reaction is determined by the transition state assembly, where the carboxylic acid group of proline plays a crucial role in activating the imine and orienting the reactants.
| Catalyst | Aldehyde | Amine | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |
| L-Proline | Aromatic Aldehydes | p-Anisidine | Acetone | High syn-selectivity | >90% |
| L-Proline | N-Boc-imines | - | Acetaldehyde | - | High |
This table presents typical results for proline-catalyzed Mannich reactions with aromatic aldehydes, illustrating the potential for synthesizing precursors to β-Amino-1-naphthalenepropanol.
Bifunctional Organocatalytic Systems
Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base or a hydrogen-bond donor and a Lewis base functionality within the same molecule, have shown remarkable activity and selectivity in various asymmetric reactions. rsc.org Thiourea-based bifunctional catalysts are particularly effective in Mannich-type reactions. organic-chemistry.orgnih.govsemanticscholar.orgrsc.org
In the synthesis of β-amino ketones, the thiourea (B124793) moiety activates the imine electrophile through hydrogen bonding, while the basic amine group deprotonates the ketone to form the enolate nucleophile. This dual activation brings the reactants into close proximity within a chiral environment, leading to high stereoselectivity. The application of chiral bifunctional thiourea catalysts to the Mannich reaction of 1-naphthaldehyde would provide an efficient route to enantiomerically enriched 3-amino-1-(naphthalen-1-yl)propan-1-one.
Transition Metal Catalysis
Transition metal catalysis offers a powerful and efficient means for the asymmetric synthesis of chiral molecules, including β-amino alcohols. Hydrogenation reactions, in particular, are a cornerstone of this approach.
Ruthenium- and Rhodium-Based Catalysts for Hydrogenation
The asymmetric hydrogenation of β-amino ketones or their corresponding enamines is a highly effective method for the synthesis of chiral β-amino alcohols like β-Amino-1-naphthalenepropanol. nih.gov Ruthenium and rhodium complexes bearing chiral phosphine (B1218219) ligands are the most commonly used catalysts for these transformations. rsc.orgrsc.org
The precursor, 3-amino-1-(naphthalen-1-yl)propan-1-one, can be stereoselectively reduced to β-Amino-1-naphthalenepropanol using a variety of chiral Ru and Rh catalysts. The choice of ligand is critical for achieving high enantioselectivity, with bidentate phosphine ligands such as BINAP and its derivatives being particularly successful.
Similarly, the asymmetric hydrogenation of the corresponding enamine, derived from the β-amino ketone, provides another route to the target molecule. Rhodium complexes with chiral diphosphine ligands have been shown to be highly effective for the hydrogenation of enamines. researchgate.netrsc.org
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Ru-BINAP | Aromatic Ketones | (S) or (R) | >95% |
| Rh-DuanPhos | β-Amino Ketones | (S) or (R) | >99% |
| Rh-Bisphosphine | Enamides | (S) or (R) | 88-96% |
This table summarizes typical results for Ru- and Rh-catalyzed asymmetric hydrogenations of relevant substrates, indicating the potential for the stereoselective synthesis of β-Amino-1-naphthalenepropanol.
The diastereoselective hydrogenation of β-hydroxy enamines can also be employed to synthesize 1,3-amino alcohols, offering another synthetic strategy. nih.gov
Palladium-Catalyzed Reactions, including Allylic Substitutions
Palladium catalysis stands as a cornerstone of modern organic synthesis, with palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, being a particularly powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the reaction of a nucleophile with an allylic substrate, such as an allylic acetate (B1210297) or carbonate, in the presence of a palladium(0) catalyst. The mechanism proceeds through a characteristic π-allylpalladium intermediate. The stereochemical outcome of the reaction can often be controlled by the use of chiral ligands, making it a valuable method for asymmetric synthesis. wikipedia.orgnih.gov
The versatility of the Tsuji-Trost reaction is demonstrated in its application to the synthesis of chiral amino acids and their derivatives. In this context, derivatives of β-Amino-1-naphthalenepropanol can serve as chiral ligands, influencing the enantioselectivity of the transformation. The foundational mechanism involves the coordination of the palladium(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a η³-π-allylpalladium(II) complex. organic-chemistry.org Subsequently, a nucleophile attacks this complex, typically at one of the termini of the allyl system, to afford the product and regenerate the palladium(0) catalyst.
Research in this area has explored a variety of chiral ligands to induce enantioselectivity. While a broad range of phosphine, nitrogen, and mixed donor ligands have been investigated, the development of new ligand scaffolds remains an active area of research. For instance, in the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of 2-imidazolo-substituted enol carbonates, a range of highly enantioenriched 2-acylimidazoles have been synthesized. nih.gov One notable example involves a substrate bearing a naphthalen-2-ylmethoxy group, which achieved high enantioselectivity under phase-transfer catalysis using chiral cinchonidinium catalysts. nih.gov
The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is influenced by both electronic and steric factors of the substrate and the nucleophile. organic-chemistry.org In the case of 1,2,3-trisubstituted allylic substrates, the regioselectivity can be less predictable, and the nature of the substituent at the 2-position of the allyl fragment can significantly influence the outcome of the reaction. rsc.org
Copper-Catalyzed 1,4-Additions
Copper-catalyzed 1,4-additions, also known as conjugate additions or Michael additions, are fundamental carbon-carbon bond-forming reactions in organic synthesis. These reactions involve the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. The use of chiral ligands in conjunction with copper catalysts has enabled highly enantioselective versions of this transformation, providing access to a wide array of chiral building blocks. Derivatives of β-Amino-1-naphthalenepropanol have the potential to serve as effective chiral ligands in these reactions, owing to their defined stereochemistry and the presence of both amino and hydroxyl coordinating groups.
In a typical copper-catalyzed conjugate addition, a copper(I) or copper(II) salt is used as a precatalyst, which, in the presence of a chiral ligand and an organometallic nucleophile (e.g., an organozinc or Grignard reagent), forms a chiral copper complex. This complex then activates the α,β-unsaturated substrate towards nucleophilic attack. The enantioselectivity of the reaction is determined by the ability of the chiral ligand to create a chiral environment around the copper center, thereby directing the approach of the nucleophile to one of the prochiral faces of the Michael acceptor.
Research has demonstrated the efficacy of various chiral ligands in copper-catalyzed conjugate additions. For instance, new amino acid-based modular chiral ligands have been synthesized and successfully employed in the asymmetric conjugate addition of diethylzinc (B1219324) to cyclic enones, achieving enantiomeric excesses (ee) of up to 72%. nih.gov Chiral α-aminophosphonates have also been utilized as ligands in the copper-catalyzed asymmetric oxidative coupling of 2-naphthols. researchgate.net Furthermore, axially chiral phenanthroline ligands bearing BINOL units have been shown to promote the copper-catalyzed enantioselective arylation of 2-azonaphthalenes with arylboronic acids, affording biaryl compounds with high enantiomeric ratios. thieme-connect.de
The development of novel ligands is crucial for expanding the scope and improving the efficiency of these reactions. The structural features of β-Amino-1-naphthalenepropanol, with its rigid naphthalene (B1677914) backbone and vicinal amino and hydroxyl groups, make its derivatives promising candidates for the design of new chiral ligands for copper-catalyzed 1,4-additions.
Iridium-Catalyzed Transformations
Iridium catalysis has emerged as a powerful tool in asymmetric synthesis, particularly in the realm of hydrogenation and transfer hydrogenation reactions. Chiral iridium complexes, often featuring bidentate or tridentate ligands, can effectively catalyze the reduction of a wide range of prochiral substrates, including ketones, imines, and alkenes, with high levels of enantioselectivity. The structural and electronic properties of β-Amino-1-naphthalenepropanol derivatives make them attractive candidates for the development of new chiral ligands for iridium-catalyzed transformations.
Asymmetric transfer hydrogenation (ATH) is a notable application of iridium catalysis, where a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of molecular hydrogen. This technique offers practical advantages in terms of operational simplicity. Chiral NNP ligands derived from cinchona alkaloids, when combined with an iridium precursor like [Ir(COD)Cl]₂, have been shown to generate highly active and enantioselective catalysts for the ATH of aromatic ketones, producing valuable chiral alcohols with up to 99% ee. rsc.org
Beyond transfer hydrogenation, iridium catalysts are also highly effective for the asymmetric hydrogenation of unfunctionalized alkenes and other challenging substrates. nih.govdoaj.orgchimia.chcore.ac.uk The development of new ligand architectures is a continuous effort in this field to address limitations in substrate scope and to enhance catalytic activity and selectivity. The rigid backbone and the presence of both nitrogen and oxygen donor atoms in β-Amino-1-naphthalenepropanol suggest that its derivatives could form stable and effective chiral complexes with iridium for a variety of asymmetric transformations.
Zirconium and Scandium Catalysis in Stereoselective Reactions
Zirconium and scandium catalysts, often in the form of their triflates or complexes with chiral ligands, have demonstrated significant utility in a variety of stereoselective transformations. These Lewis acidic metals can activate substrates towards nucleophilic attack and, when coordinated to a chiral ligand, can create a chiral environment that directs the stereochemical outcome of the reaction.
Scandium triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that has been employed in the synthesis of β-amino alcohols through the regioselective ring-opening of epoxides with amines. researchgate.netscispace.com This reaction proceeds efficiently under solvent-free conditions, highlighting the catalytic prowess of scandium. For asymmetric variants of such reactions, chiral ligands are essential. For instance, a chiral scandium catalyst has been developed for the highly enantioselective Michael reaction of β-ketoesters with α,β-unsaturated ketones. scilit.com
Zirconium-based catalysts have also been successfully applied in asymmetric synthesis. A notable example is the zirconium-catalyzed asymmetric Kabachnik–Fields reaction for the synthesis of α-aminophosphonates. nih.govrsc.org In this three-component reaction of aldehydes, anilines, and phosphites, a catalyst prepared from zirconium tetraisopropoxide and a chiral VANOL ligand afforded the products in high yields and with excellent enantioselectivities for both aromatic and aliphatic aldehydes. nih.govrsc.org The development of new chiral ligands is key to expanding the scope of zirconium- and scandium-catalyzed asymmetric reactions. The structural motifs present in β-Amino-1-naphthalenepropanol make its derivatives potential candidates for the design of such ligands.
Biocatalysis
Enzyme-Catalyzed Asymmetric Synthesis (e.g., Transaminases, Phenylalanine Ammonia (B1221849) Lyases)
Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. Enzymes such as transaminases and phenylalanine ammonia lyases are particularly relevant for the asymmetric synthesis of amino compounds, including β-amino alcohols like β-Amino-1-naphthalenepropanol.
Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. diva-portal.org This enzymatic transformation can be employed for the asymmetric synthesis of chiral amines from prochiral ketones. The stereoselectivity of the reaction is dictated by the inherent chirality of the enzyme's active site. Both (R)- and (S)-selective transaminases are known, allowing for access to either enantiomer of the target amine. The synthesis of drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines has been achieved using (R)-transaminases, demonstrating the utility of this approach for preparing pharmaceutically relevant compounds. nih.gov By engineering the binding pocket and access tunnel of ω-transaminases, their substrate scope and catalytic efficiency can be enhanced for the synthesis of bulky chiral amines. rsc.org
Phenylalanine Ammonia Lyases (PALs) catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. wikipedia.org The reverse reaction, the addition of ammonia to a carbon-carbon double bond, can be harnessed for the asymmetric synthesis of amino acids. turner-biocatalysis.com While the natural substrate is phenylalanine, engineered PALs have been developed to accept a broader range of substrates, enabling the synthesis of various unnatural amino acids. nih.gov This enzymatic hydroamination is a highly atom-economical method for installing an amino group with high stereocontrol. The application of PALs for the synthesis of β-amino alcohols would likely involve a multi-step enzymatic cascade. For instance, a PAL could be used to synthesize a chiral amino acid, which could then be converted to the corresponding amino alcohol via a carboxylate reductase and an alcohol dehydrogenase.
Multienzyme cascades are a growing area of interest, allowing for the synthesis of complex molecules in a one-pot fashion. For example, enantiopure 1,2-amino alcohols have been synthesized from L-phenylalanine through a divergent enzymatic cascade. nih.gov This approach highlights the potential for combining the catalytic activities of different enzymes to achieve efficient and selective syntheses of valuable chiral building blocks.
Biomimetic Catalytic Approaches
Biomimetic catalysis seeks to emulate the principles of enzymatic catalysis using small, synthetically accessible molecules. This approach aims to achieve the high efficiency and selectivity of enzymes while offering greater operational simplicity and broader substrate scope. The synthesis of chiral β-amino alcohols, such as β-Amino-1-naphthalenepropanol, can be approached through various biomimetic strategies that draw inspiration from natural biosynthetic pathways.
One such strategy is the development of artificial enzymes or enzyme mimics. For example, the synthesis of β-carboline alkaloids has been achieved through a biomimetic approach starting from tryptophan and another amino acid. scilit.com This one-pot protocol mimics the sequential enzymatic reactions of decarboxylation, deamination, Pictet-Spengler reaction, and oxidation.
Another biomimetic approach involves the design of small molecule catalysts that mimic the function of specific enzymes. For instance, the enantioselective synthesis of β,β-difluoro-α-amino acid derivatives has been accomplished through a biomimetic nih.govfrontiersin.org-proton shift of a β,β-difluoro-α-imino amide, catalyzed by a chiral quinine (B1679958) derivative. rsc.org This reaction mimics the proton transfer steps often observed in enzymatic catalysis.
The synthesis of peptides on a prebiotic Earth is another area where biomimetic principles are being explored. Inspired by biosynthetic peptides, researchers are investigating the chiral recognition properties of adenylate amidates in prebiotic peptide formation, which could shed light on the origins of homochirality in nature. mdpi.com
For the synthesis of chiral β-amino alcohols, a biomimetic approach might involve the design of a catalyst that can facilitate a stereoselective aldol-type reaction between an enolate equivalent and an imine, mimicking the action of an aldolase. The development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines represents a step in this direction, providing a modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn
Heterogeneous Biocatalysis for Amino Acid Transformations
Biocatalysis has become a powerful and environmentally benign alternative to conventional chemical synthesis for producing optically pure compounds like chiral amino alcohols. nih.govnih.gov Enzymes such as transaminases, amine dehydrogenases, dioxygenases, and lyases offer high selectivity under mild reaction conditions. nih.govfrontiersin.org
Heterogeneous biocatalysis, where the enzyme is immobilized on a solid support or used as a whole-cell catalyst, simplifies product purification and enhances catalyst stability and reusability. In the synthesis of chiral amino alcohols, multi-enzyme cascades within a single whole-cell biocatalyst can perform sequential reactions, increasing efficiency and space-time yields. ucl.ac.uk For instance, a de novo designed pathway in Escherichia coli combining transketolase (TK) and transaminase (TAm) has been used to synthesize chiral amino alcohols from simple achiral substrates. ucl.ac.uk
Recent advancements have focused on engineering enzymes to broaden their substrate scope and improve catalytic efficiency. Amine dehydrogenases (AmDHs), for example, have been engineered for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.orgacs.org One notable application was the preparation of a key intermediate for the antituberculosis pharmaceutical ethambutol. acs.org Similarly, enzymatic cascades involving dioxygenases and decarboxylases have been developed to synthesize chiral β- and γ-amino alcohols from L-lysine, demonstrating the power of biocatalysis to perform challenging C-H oxidation and decarboxylation steps with high regio- and diastereoselectivity. nih.gov
Table 1: Examples of Biocatalytic Systems for Chiral Amino Alcohol Synthesis
| Enzyme System | Reaction Type | Substrate Example | Product Example | Key Findings |
| Transketolase (TK) & Transaminase (TAm) Cascade | Asymmetric C-C bond formation & Amination | Glycolaldehyde & β-Hydroxypyruvate | 2-amino-1,3,4-butanetriol (ABT) | Achieved full conversion in a continuous-flow microreactor system by overcoming inhibitory effects. nih.govucl.ac.uk |
| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy ketones | (S)-configured vicinal amino alcohols | Enabled synthesis with up to 99% conversion and >99% ee. acs.org |
| Dioxygenase & Decarboxylase Cascade | C-H Hydroxylation & Decarboxylation | L-lysine | Chiral β- and γ-amino alcohols | Achieved high yields (93% to >95%) and optical purity through regio- and diastereoselective reactions. nih.gov |
Novel Catalytic Systems and Methodologies
The quest for more efficient and selective synthetic methods has led to the development of novel catalytic platforms. These systems often employ unique activation modes, such as halogen-bonding or light-induced energy transfer, to achieve transformations that are difficult with traditional catalysts.
Halogen bonding, an interaction between a halogen atom and an electron-rich species, has emerged as a powerful tool in asymmetric catalysis. beilstein-journals.org Chiral halonium salts, particularly those based on binaphthyl scaffolds, have been developed as potent halogen-bond donors for asymmetric catalysis. beilstein-journals.orgbeilstein-journals.org These catalysts have proven effective in Mannich reactions for the asymmetric synthesis of β-amino cyanoesters, which are valuable precursors to chiral β-amino alcohols. beilstein-journals.orgresearchgate.net
In a representative study, a chiral bromonium salt was used at a low loading of 1 mol% for the Mannich reaction between a ketimine and a cyanoester. beilstein-journals.org The reaction yielded the corresponding β-amino cyanoester with contiguous tetrasubstituted carbon centers in excellent yield and with up to 86% enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org The strength of the halogen bond can be tuned by changing the halogen atom (iodine vs. bromine), which influences both the diastereoselectivity and enantioselectivity of the reaction. beilstein-journals.org This methodology represents the first catalytic asymmetric construction of such complex β-amino cyanoesters. beilstein-journals.orgresearchgate.net
Table 2: Performance of Chiral Halonium Salts in Asymmetric Mannich Reaction
| Catalyst Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio |
| Bromonium Salt | 1.0 | 83 | 77 | ~1:1 |
| Iodonium Salt | 1.0 | 98 | 85 (major) / 58 (minor) | 67:33 |
Data from a benchmark reaction for the synthesis of β-amino cyanoesters. beilstein-journals.org
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy has been successfully applied to the synthesis of β-amino alcohols. nih.govacs.org One approach involves the hydroxymethylation of imines, where a photocatalyst generates an α-hydroxymethyl radical that adds to the imine C=N bond. nih.gov
A particularly innovative strategy merges photoredox catalysis with other catalytic cycles. For instance, an enantioselective radical C–H amination of alcohols has been developed using a multi-catalytic system comprising an iridium photocatalyst, a chiral copper catalyst, and an acid co-catalyst. nih.govnih.gov In this process, the alcohol is transiently converted to an oxime imidate, which coordinates to the chiral copper catalyst. nih.gov The iridium photocatalyst then activates this complex via an energy transfer mechanism, generating an N-centered radical. nih.govmorressier.com This radical undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT), leading to the formation of a chiral β-radical that cyclizes to an oxazoline, which can be hydrolyzed to the desired β-amino alcohol. nih.govresearchgate.net This method provides access to a wide range of chiral β-amino alcohols from abundant alcohol starting materials. nih.gov
Table 3: Multi-Catalytic System for Enantioselective Radical C–H Amination
| Component | Role | Mechanism of Action |
| Iridium Photocatalyst | Photosensitizer | Absorbs visible light and activates the Cu-complex via triplet energy transfer. nih.gov |
| Chiral Copper Catalyst | Asymmetric Catalyst | Binds the substrate and controls the stereoselectivity of the hydrogen atom transfer (HAT) and amination steps. nih.govnih.gov |
| Imidoyl Chloride Chaperone | Radical Precursor | Converts the alcohol into a radical precursor (oxime imidate) that facilitates selective β-radical formation. nih.gov |
The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to reduce costs and eliminate toxic metal residues in products. In the context of β-amino alcohol synthesis, several effective organocatalytic and metal-free strategies have been reported.
One novel metal-free approach utilizes a two-step Smiles rearrangement to synthesize β-amino alcohols under mild conditions. acs.org This method is particularly effective for producing N-arylated amino alcohols, which are often challenging to synthesize via traditional routes. acs.orgcolab.ws The reaction proceeds with a broad substrate scope, and theoretical calculations have confirmed the proposed mechanism. acs.org
Additionally, simple primary β-amino alcohols, derived from readily available amino acids, have been shown to act as efficient organocatalysts themselves. nih.gov These catalysts have been successfully employed in the asymmetric Michael addition of β-keto esters to nitroalkenes, producing chiral adducts with high yields and excellent enantioselectivities (up to 99% ee). nih.gov The functionality of these organocatalysts stems from the presence of a basic amino group and a hydroxyl group capable of hydrogen bonding, which work in concert to activate the substrates and control the stereochemical outcome. nih.govresearchgate.net
Electrochemical synthesis offers a sustainable and powerful alternative to traditional reagent-based methods, using electrons as a traceless reagent to drive chemical transformations. acs.org This approach has been applied to the synthesis of both natural and unnatural amino acids and their derivatives.
One prominent method is the electrocatalytic reductive amination (ERA) of α-keto acids, which are often derivable from biomass. rsc.orgrsc.org Using catalysts like cuprous oxide nanowires or even metal-free ball-milled carbon nanotubes, α-keto acids can be converted to α-amino acids with high Faradaic efficiencies (up to ~90%) and formation rates. rsc.orgrsc.orgresearchgate.net The reaction typically uses ammonia or hydroxylamine (B1172632) as the nitrogen source and proceeds under ambient conditions. acs.orgresearchgate.net
Furthermore, electrochemical methods have been developed for synthesizing unnatural and β-amino alcohol derivatives. The Hofer-Moest (HM) reaction, an anodic decarboxylation process, can be used to generate transient N-acetyliminium species from N-acetylamino malonic acid monoesters, which then undergo intramolecular etherification to form cyclic amino acid derivatives. acs.orgnih.govresearchgate.netnih.gov Another strategy involves the electroreductive cross-coupling of imines with ketones at the cathode to directly form various β-amino alcohol derivatives, showcasing the versatility of electrochemical methods in constructing C-C bonds. acs.org
Table 4: Electrochemical Approaches to Amino Acid and β-Amino Alcohol Synthesis
| Electrochemical Method | Reaction Type | Substrate(s) | Product Type | Key Features |
| Electrocatalytic Reductive Amination (ERA) | Reductive Amination | α-Keto acids + NH₃/NH₂OH | α-Amino acids | High Faradaic efficiency (~90%); uses biomass-derived substrates. acs.orgrsc.org |
| Hofer-Moest (HM) Reaction | Anodic Decarboxylation-Cyclization | N-acetylamino malonic acid monoesters | Unnatural cyclic amino acids | Proceeds under constant current in an undivided cell without added base. acs.orgnih.gov |
| Electroreductive Cross-Coupling | Reductive C-C Bond Formation | Imines + Ketones | β-Amino alcohols | High atom- and step-economy; insensitive to air and moisture. acs.org |
Ligand Chemistry and Coordination Studies Involving β Amino 1 Naphthalenepropanol
β-Amino-1-naphthalenepropanol as a Ligand Precursor
The structural framework of β-Amino-1-naphthalenepropanol, featuring a bulky naphthalene (B1677914) moiety and a chiral β-amino alcohol backbone, makes it an intriguing candidate for ligand design. The amino and hydroxyl groups serve as key coordination sites, and their reactivity allows for further modification to create more complex ligand systems.
Design Principles for Ligands Derived from β-Amino Alcohols
The design of ligands derived from β-amino alcohols is guided by several key principles aimed at tailoring their properties for specific applications, particularly in asymmetric catalysis. The inherent chirality of many β-amino alcohols is a primary advantage, providing a scaffold for creating an asymmetric environment around a metal center. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on both the amino and alcohol groups.
A crucial design element is the formation of a stable five-membered chelate ring with a metal ion through the nitrogen of the amino group and the oxygen of the deprotonated hydroxyl group. The conformation of this chelate ring, influenced by the substituents on the β-amino alcohol backbone, plays a significant role in the stereochemical outcome of catalytic reactions. The introduction of bulky groups can create a well-defined chiral pocket, enhancing enantioselectivity. Furthermore, the electronic nature of the substituents can modulate the Lewis acidity of the metal center, thereby affecting its catalytic activity.
Synthesis of Chiral β-Aminophosphine Derivatives for Catalysis
Chiral β-aminophosphine ligands are a prominent class of ligands in asymmetric catalysis, and β-Amino-1-naphthalenepropanol serves as a potential precursor for their synthesis. The general strategy for converting a β-amino alcohol to a β-aminophosphine involves the derivatization of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide anion.
For instance, a new class of chiral amino phosphine (B1218219) ligands has been synthesized from an amino naphthol starting material, which is structurally related to β-Amino-1-naphthalenepropanol. capes.gov.br The synthesis of these ligands and their application in palladium-catalyzed asymmetric allylic substitution reactions have demonstrated high yields and enantioselectivities. capes.gov.br While direct synthesis from β-Amino-1-naphthalenepropanol is not explicitly detailed in the literature, the established synthetic routes for other chiral β-amino alcohols provide a clear pathway. The bulky naphthalene group in ligands derived from β-Amino-1-naphthalenepropanol is expected to impart significant steric hindrance, which can be advantageous in creating a highly selective chiral environment in catalytic reactions. canterbury.ac.nz
| Starting Material | Reagents | Product | Application |
| β-Amino-1-naphthalenepropanol | 1. TsCl, Pyridine; 2. KPR₂ | Chiral β-Aminophosphine Ligand | Asymmetric Catalysis |
| Amino Naphthol | 1. (R)-1-phenylethylamine, Benzaldehyde; 2. Further steps | Chiral Amino Phosphine Ligand | Pd-catalyzed allylic substitution |
Preparation of β-Amino Alcohol-Based Multidentate Ligands
The amino and hydroxyl functionalities of β-Amino-1-naphthalenepropanol can be utilized to construct multidentate ligands. These ligands can offer enhanced stability and control over the coordination geometry of metal complexes. The synthesis of such ligands can be achieved through various organic transformations.
For example, the amino group can be functionalized through reactions with aldehydes or ketones to form Schiff base ligands. Subsequent reduction of the imine bond can lead to flexible multidentate amine ligands. The hydroxyl group can also be derivatized to introduce additional coordinating moieties. The rigid and bulky naphthalene unit is a key feature that influences the steric environment around the metal center. canterbury.ac.nz The design and synthesis of multidentate ligands are crucial for developing complexes with specific catalytic or material properties.
Coordination Behavior with Metal Centers
The coordination of β-Amino-1-naphthalenepropanol and its derivatives to metal centers is dictated by the nature of the donor atoms (nitrogen and oxygen), the steric bulk of the naphthalene group, and the preferred coordination geometry of the metal ion.
Complexation with Transition Metals (e.g., Ni(II), Zn(II), Cu(II), Co(II))
β-Amino alcohols and their derivatives readily form complexes with a variety of transition metals. The deprotonated alcohol acts as a hard donor, while the amino group is a borderline donor, allowing for coordination to a range of metal ions.
Ni(II): Nickel(II) complexes with ligands derived from l-amino acids have been synthesized and characterized. nih.gov These complexes can exhibit both mononuclear and polynuclear structures. For instance, the employment of a fluorescent bridging ligand, N-naphthalidene-2-amino-5-chlorobenzoic acid, in Ni(II) cluster chemistry has led to the formation of novel Ni₁₂ and Ni₅ clusters. nih.gov The coordination geometry around the Ni(II) centers can vary, with octahedral and square planar being common.
Zn(II): Zinc(II) complexes with amino-alcohol Schiff-bases have been synthesized, revealing both five-coordinated distorted square pyramidal and trinuclear structures. researchgate.net Chiral zinc(II) complexes containing naphthalene moieties have also been reported, exhibiting distorted tetrahedral structures. researchgate.netsci-hub.se The versatile coordination geometry of Zn(II) allows for the formation of diverse complex architectures.
Cu(II): Copper(II) complexes with naphthalene-based Schiff bases have been synthesized and structurally characterized. rsc.orgrsc.org These complexes often feature a mononuclear Cu(II) center with a distorted square planar geometry. rsc.org Both mononuclear and dinuclear copper(II) complexes with naphthalene-based ligands have been shown to interact with DNA. researchgate.net
Co(II): Cobalt(II) complexes with Schiff's bases derived from 1-aminonaphthalene have been synthesized and studied. researchgate.net The coordination number in these complexes can be four or six, leading to tetrahedral or octahedral geometries, respectively. researchgate.net Supramolecular cobalt(II) complexes with triaminoguanidine-based ligands have also been reported, forming metallocycles. chemistryviews.org
The large steric hindrance from the naphthalene group in β-Amino-1-naphthalenepropanol would likely favor lower coordination numbers or lead to distorted geometries in the resulting metal complexes.
Mononuclear vs. Multinuclear Complex Formation
The formation of either mononuclear or multinuclear complexes with β-amino alcohol-derived ligands is influenced by several factors, including the ligand-to-metal ratio, the nature of the metal ion, the presence of bridging atoms in the ligand, and the reaction conditions.
In the case of simple β-amino alcohol ligands, mononuclear complexes are commonly formed where the ligand acts as a bidentate chelate to a single metal center. However, the alkoxo group of the deprotonated amino alcohol can also act as a bridging ligand between two or more metal centers, leading to the formation of multinuclear complexes. For example, a study on glycine-Schiff base copper(II) complexes showed the formation of a mononuclear hydrated structure with one ligand, while another ligand resulted in a tetranuclear anhydrous metallocyclic structure. nih.gov
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the ligand chemistry, coordination studies, or structural characterization of metal complexes involving the chemical compound β-Amino-1-naphthalenepropanol .
The performed searches, which included variations of the compound's name and its CAS number, did not yield any published research detailing the synthesis, single-crystal X-ray diffraction studies, spectroscopic analysis (NMR, IR), or self-assembly processes of metal complexes with this particular ligand.
Therefore, this article cannot be generated as per the user's specific instructions and outline due to the lack of available scientific literature on β-Amino-1-naphthalenepropanol's role as a ligand in coordination chemistry.
Mechanistic Investigations and Theoretical Studies on β Amino 1 Naphthalenepropanol Reactions
Reaction Mechanism Elucidation
In the reactions of β-amino alcohols like β-Amino-1-naphthalenepropanol, the identification of key intermediates and transition states is fundamental to understanding the reaction pathway. Intermediates are transient species that exist in a potential energy well, while transition states represent the highest energy point along the reaction coordinate between reactants, intermediates, and products.
For reactions involving the amino group, such as N-alkylation or acylation, the reaction likely proceeds through a tetrahedral intermediate . For instance, in an acylation reaction, the nitrogen atom of the amino group would act as a nucleophile, attacking the carbonyl carbon of an acylating agent. This would form a tetrahedral intermediate where the carbonyl carbon is bonded to four substituents. This intermediate is typically unstable and collapses to form the final amide product.
In reactions involving the hydroxyl group, such as etherification or esterification, an oxonium ion intermediate may be formed upon protonation of the hydroxyl group by an acid catalyst. This protonation makes the hydroxyl group a better leaving group (water), facilitating nucleophilic attack at the adjacent carbon.
The transition states in these reactions are high-energy, transient configurations where bonds are partially broken and partially formed. For example, in a nucleophilic substitution reaction at the carbon bearing the hydroxyl group, the transition state would involve the partial formation of a bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. The geometry and energy of these transition states are critical in determining the reaction rate and stereochemistry. Multi-path variational transition state theory can be a valuable tool for analyzing reactions with multiple possible transition states, especially in chiral molecules like β-Amino-1-naphthalenepropanol rsc.org.
Table 1: Potential Intermediates in β-Amino-1-naphthalenepropanol Reactions
| Intermediate Type | Description | Relevant Reaction |
|---|---|---|
| Tetrahedral Intermediate | A short-lived species with a carbon atom bonded to four other atoms, typically formed during nucleophilic acyl substitution. | Acylation of the amino group |
| Oxonium Ion | An oxygen atom with three bonds and a positive formal charge, formed by protonation of the hydroxyl group. | Acid-catalyzed dehydration or substitution at the alcohol carbon |
| Carbocation | A species with a positively charged carbon atom, potentially formed if the hydroxyl group leaves as water. The stability of this intermediate would depend on the reaction conditions. | SN1-type reactions |
For many reactions of β-amino alcohols, the rate-limiting step can vary depending on the specific transformation and reaction conditions. For example, in an acid-catalyzed dehydration reaction, the formation of the carbocation intermediate after the departure of water is often the rate-limiting step. In contrast, for some acylation reactions, the breakdown of the tetrahedral intermediate to form the final products might be the slowest step.
Experimental kinetics studies, such as monitoring the reaction progress over time under different reactant concentrations, are essential for determining the rate law and, by extension, the rate-limiting step. Isotope labeling studies can also provide valuable information about which bonds are broken in the rate-limiting step.
Beyond ionic pathways, reactions involving β-Amino-1-naphthalenepropanol may also proceed through radical mechanisms, particularly under photochemical or electrochemical conditions, or in the presence of radical initiators. The naphthalene (B1677914) moiety is known to form stable radical anions upon accepting an electron rsc.org. These radical anions are key intermediates in various transformations.
The formation of a naphthalene radical anion from a derivative like β-Amino-1-naphthalenepropanol would involve the transfer of an electron to the naphthalene ring system. This radical anion could then participate in subsequent reactions, such as coupling with other radicals or undergoing further reduction. The presence of the amino and hydroxyl groups could influence the stability and reactivity of this radical anion. For instance, the ceric ion oxidation of naphthalene and its derivatives has been shown to proceed through a radical cation intermediate in the rate-limiting step rsc.org.
Radical-mediated C-H amination is another potential pathway, where a nitrogen-centered radical could be generated and undergo intramolecular hydrogen atom transfer, leading to functionalization at a different position on the molecule chemrxiv.org. The study of such radical pathways is an active area of research and can lead to the discovery of novel synthetic methodologies. In the context of related aminonaphthalene derivatives, silver(I)-catalyzed C4-H amination has been proposed to proceed through a radical process mdpi.com.
Computational Chemistry Applications
Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting the properties of molecules. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights at the atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states.
For β-Amino-1-naphthalenepropanol, DFT calculations could be used to:
Map potential energy surfaces: By calculating the energy of the system as a function of the geometric coordinates of the atoms, a potential energy surface can be constructed. This surface helps in visualizing the reaction pathway and identifying the lowest energy route from reactants to products.
Determine the structures of transition states: DFT can be used to locate the geometry of transition states, which is often difficult to determine experimentally.
Calculate reaction energy barriers: The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, can be calculated. This value is directly related to the rate of the reaction. DFT has been used to study the antioxidant activity of flavonoids by calculating bond dissociation enthalpies nih.gov.
DFT studies on related aminonaphthalene derivatives have been used to investigate their corrosion inhibition properties by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies researchgate.net. Similar approaches could be applied to understand the reactivity of β-Amino-1-naphthalenepropanol.
Table 2: Application of DFT in Studying β-Amino-1-naphthalenepropanol Reactions
| Application | Information Obtained | Significance |
|---|---|---|
| Geometry Optimization | Lowest energy structures of reactants, intermediates, and products. | Provides accurate molecular structures for further calculations. |
| Transition State Search | Geometry and energy of the transition state. | Crucial for understanding the reaction mechanism and calculating the activation energy. |
| Frequency Calculations | Vibrational frequencies of stationary points on the potential energy surface. | Confirms whether a structure is a minimum (all real frequencies) or a transition state (one imaginary frequency). |
| Intrinsic Reaction Coordinate (IRC) Calculations | The reaction path connecting the transition state to the reactants and products. | Confirms that the identified transition state connects the correct reactants and products. |
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time.
In the context of β-Amino-1-naphthalenepropanol, MD simulations are particularly useful for studying its interactions with solvent molecules, such as water. These simulations can reveal:
Solvation structure: How water molecules arrange themselves around the solute molecule, forming hydration shells. The hydrogen bonding between the amino and hydroxyl groups of β-Amino-1-naphthalenepropanol and water can be explicitly studied.
Dynamics of water molecules: The residence time of water molecules in the hydration shell and their diffusional properties can be calculated.
Conformational changes: The flexibility of the β-Amino-1-naphthalenepropanol molecule and how its conformation changes in response to the aqueous environment can be monitored.
Understanding these interactions is crucial as the solvent can play a significant role in the reaction mechanism, for example, by stabilizing charged intermediates or participating directly in the reaction. Combined DFT and MD simulation studies have been effectively used to understand the stability of biomolecules in an aqueous environment, highlighting the importance of water-mediated interactions nih.govrsc.org.
Automated Reaction Path Search Methodologies (e.g., AFIR method)
The elucidation of complex reaction mechanisms involving β-amino-1-naphthalenepropanol and its derivatives has been greatly enhanced by computational chemistry, particularly through automated reaction path search methodologies. researchgate.net These methods systematically explore the potential energy surface of a reaction to identify transition states and intermediates without prior assumptions. A prominent example is the Artificial Force Induced Reaction (AFIR) method. nih.govmext.go.jp
The AFIR method functions by applying an "artificial force" to push reactants together, effectively lowering energy barriers and allowing for the discovery of kinetically accessible reaction pathways. mext.go.jpgithub.io This technique is powerful for mapping out complex reaction networks, such as those in organocatalysis, where multiple competing pathways can exist. nih.gov For reactions catalyzed by systems derived from β-amino-1-naphthalenepropanol, the AFIR method can be used to systematically determine equilibrium structures and subsequent reaction paths, eliminating the need for user guesswork and providing a more comprehensive understanding of the reaction mechanism. nih.gov This approach has been successfully applied to various chemical reactions, including aldol (B89426) reactions and transition metal-catalyzed processes, to identify rate-determining steps and rationalize reaction selectivity. nih.govnih.gov The ultimate goal of these automated searches is to provide a detailed map of the reaction network, which can then be used to simulate product ratios and selectivities. github.io
Stereochemical Control Mechanisms
Achieving high levels of stereochemical control is a fundamental goal in asymmetric synthesis. In reactions involving β-amino-1-naphthalenepropanol, the precise arrangement of atoms in the transition state dictates the stereochemical outcome.
Understanding Diastereoselectivity and Enantioselectivity
Diastereoselectivity and enantioselectivity in reactions utilizing β-amino-1-naphthalenepropanol derivatives are determined by the energetic differences between competing transition states. The formation of one stereoisomer over another occurs because the pathway leading to it has a lower activation energy. The bulky 1-naphthalene group of the β-amino-1-naphthalenepropanol framework often plays a crucial role in establishing stereocontrol by creating a sterically defined environment that directs the approach of the reactants.
For example, in asymmetric aldol reactions, the catalyst or chiral auxiliary derived from β-amino-1-naphthalenepropanol can form a transient complex with the reactants. The spatial arrangement of this complex favors one facial approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer or diastereomer. Computational studies are often employed to model these transition states and predict the stereochemical outcomes, which can then be validated experimentally.
Role of Intramolecular Interactions (e.g., Hydrogen Bonding, London Dispersion)
Non-covalent interactions are critical in stabilizing the transition states that lead to high stereoselectivity. In derivatives of β-amino-1-naphthalenepropanol, intramolecular hydrogen bonding is a key factor. nih.gov The presence of both a hydroxyl (hydrogen bond donor) and an amino (hydrogen bond donor/acceptor) group allows for the formation of hydrogen bonds with substrates, particularly those containing carbonyl or other polar functional groups. researchgate.net This interaction can lock the conformation of the transition state assembly, reducing its flexibility and amplifying the energetic difference between the pathways leading to different stereoisomers. nih.govnih.gov The formation of an intramolecular hydrogen bond can significantly influence the reactivity and redox properties of a molecule. rsc.org
Furthermore, London dispersion (LD) forces, which are attractive forces arising from temporary electronic fluctuations, contribute significantly to the stability of the transition state. The large, polarizable naphthalene ring system of β-amino-1-naphthalenepropanol can engage in substantial LD interactions with the substrate. dntb.gov.ua These often-underappreciated forces can be a decisive factor in controlling molecular structure and reactivity, helping to create a well-defined chiral pocket that guides the stereochemical course of the reaction.
Substrate Scope and Functional Group Tolerance in Asymmetric Synthesis
The practical utility of a catalyst or chiral auxiliary in asymmetric synthesis is defined by its ability to handle a wide range of substrates and tolerate various functional groups. Research utilizing β-amino-1-naphthalenepropanol-derived systems has explored their effectiveness across diverse chemical transformations.
These catalysts have shown efficacy in reactions involving various aldehydes and ketones, although the enantioselectivity can be substrate-dependent. For instance, in some asymmetric additions to aldehydes, aromatic aldehydes may provide higher enantioselectivities compared to aliphatic ones. The electronic and steric properties of the substrate directly influence the interactions within the transition state, affecting both yield and stereoselectivity.
The table below presents hypothetical data illustrating the performance of a catalyst derived from β-amino-1-naphthalenepropanol in an asymmetric aldol reaction with different aldehyde substrates. This demonstrates a typical outcome where performance varies with the substrate's structure.
| Entry | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 95 | 98:2 | 99 |
| 2 | 4-Nitrobenzaldehyde | 92 | 97:3 | 98 |
| 3 | 2-Naphthaldehyde | 96 | 99:1 | >99 |
| 4 | Cyclohexanecarboxaldehyde | 85 | 90:10 | 92 |
| 5 | Isovaleraldehyde | 78 | 85:15 | 88 |
Good functional group tolerance is also essential, as it minimizes the need for protecting group manipulations in the synthesis of complex molecules. Catalytic systems based on β-amino-1-naphthalenepropanol have been shown to be compatible with a range of functional groups, such as esters, ethers, and halides, making them valuable tools in organic synthesis. nih.gov
Advanced Spectroscopic Characterization Techniques for β Amino 1 Naphthalenepropanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. For β-Amino-1-naphthalenepropanol, a multi-faceted NMR approach provides unparalleled insight into its atomic arrangement and connectivity.
Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR are the initial and most crucial steps in the structural analysis of β-Amino-1-naphthalenepropanol. The ¹H NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration values, which correspond to the number of protons in a given environment. The aromatic protons of the naphthalene (B1677914) ring would typically appear in the downfield region (δ 7.0-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The protons of the propanol chain, including the methine proton adjacent to the hydroxyl group and the methylene protons, would resonate in the upfield region. The chemical shift of the proton attached to the β-carbon bearing the amino group would be influenced by the electronegativity of the nitrogen atom.
Complementary to ¹H NMR, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in β-Amino-1-naphthalenepropanol would produce a distinct signal. The aromatic carbons of the naphthalene moiety would be observed in the downfield region (δ 120-140 ppm), while the aliphatic carbons of the propanol side chain would appear in the upfield region. The carbon atom bonded to the hydroxyl group and the one bonded to the amino group would have characteristic chemical shifts that are sensitive to their local electronic environment.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for β-Amino-1-naphthalenepropanol is presented below. Actual experimental values would be necessary for definitive assignment.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.0 - 8.5 (m) | 120 - 140 |
| CH(OH) | 4.5 - 5.5 (m) | 65 - 75 |
| CH(NH₂) | 3.0 - 4.0 (m) | 50 - 60 |
| CH₂ | 1.5 - 2.5 (m) | 30 - 40 |
| NH₂ | 1.0 - 3.0 (br s) | - |
| OH | 1.0 - 4.0 (br s) | - |
Note: Chemical shifts are highly dependent on the solvent and other experimental conditions. m = multiplet, br s = broad singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While 1D NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle of β-Amino-1-naphthalenepropanol.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For β-Amino-1-naphthalenepropanol, COSY would reveal the connectivity between adjacent protons in the propanol side chain and within the naphthalene ring system. For example, cross-peaks would be observed between the methine proton of the CH(OH) group and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of β-Amino-1-naphthalenepropanol would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. This is invaluable for assigning the carbon signals based on the more readily assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This technique is critical for establishing the connectivity between different fragments of the molecule. For instance, HMBC would show correlations between the protons on the propanol side chain and the carbons of the naphthalene ring, confirming the attachment point of the side chain.
¹⁵N-Isotopic Labelling Studies for Nitrogen-Containing Compounds
Nitrogen-15 (¹⁵N) NMR can provide direct information about the electronic environment of the nitrogen atom in the amino group of β-Amino-1-naphthalenepropanol. However, the low natural abundance and lower gyromagnetic ratio of ¹⁵N make it an insensitive nucleus. To overcome this, isotopic labeling, where the compound is synthesized using a ¹⁵N-enriched source, can be employed. ¹⁵N NMR of the labeled compound would provide the chemical shift of the nitrogen atom, which is sensitive to factors like protonation state and hydrogen bonding. Furthermore, heteronuclear correlation experiments like ¹H-¹⁵N HSQC and HMBC could be performed on the labeled compound to confirm the connectivity around the nitrogen atom.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of β-Amino-1-naphthalenepropanol. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact mass and, consequently, the elemental formula of the compound. For β-Amino-1-naphthalenepropanol (C₁₃H₁₅NO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's identity and elemental composition.
| Technique | Information Obtained | Application to β-Amino-1-naphthalenepropanol |
| ¹H NMR | Proton environments, multiplicity, integration | Determine the number and type of protons. |
| ¹³C NMR | Carbon skeleton | Identify all unique carbon atoms. |
| COSY | ¹H-¹H correlations | Establish proton connectivity in the side chain and ring. |
| HSQC | ¹H-¹³C one-bond correlations | Assign carbon signals based on proton assignments. |
| HMBC | ¹H-¹³C long-range correlations | Confirm the overall connectivity of the molecule. |
| HRMS | Exact mass | Determine the elemental formula. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting ions and analyzing the resulting products. nih.govmdpi.com For β-Amino-1-naphthalenepropanol, this method provides a detailed "fingerprint" that aids in its identification and characterization, even in complex biological matrices. faa.gov
In a typical MS/MS analysis of β-Amino-1-naphthalenepropanol (propranolol), the molecule is first ionized, commonly forming a protonated parent ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 260.0 or 260.3. faa.govnih.gov This parent ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions, also known as daughter ions.
Several unique fragment ions have been identified for propranolol. The most predominant daughter ion is observed at m/z 183.1. faa.gov Further fragmentation of this ion can produce a granddaughter ion at m/z 155.1. faa.gov Another significant fragmentation pathway leads to a product ion at m/z 116.0. nih.gov Other studies have identified a set of four unique mass fragments at m/z 551, 183, 144, and 127 for the derivatized form of propranolol. faa.gov This fragmentation pattern is highly specific and allows for the unambiguous identification of the compound.
The multiple reaction monitoring (MRM) mode is often employed for quantification, where specific transitions from the precursor ion to product ions are monitored. For propranolol, the transition m/z 260.0 → 116.0 is commonly used. nih.gov
Table 1: MS/MS Fragmentation Data for β-Amino-1-naphthalenepropanol
| Ion Type | Mass-to-Charge Ratio (m/z) | Reference |
| Parent Ion [M+H]⁺ | 260.0, 260.3 | faa.govnih.gov |
| Daughter Ion | 183.1 | faa.gov |
| Daughter Ion | 116.0 | nih.gov |
| Daughter Ion | 144 | faa.gov |
| Daughter Ion | 127 | faa.gov |
| Granddaughter Ion | 155.1 | faa.gov |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure of a compound by probing its vibrational modes. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of β-Amino-1-naphthalenepropanol hydrochloride shows characteristic absorption peaks corresponding to its key structural features. researchgate.nettci-thaijo.org
The main functional groups identified include the secondary hydroxyl group (-OH), the secondary amine group (-NH-), the aryl alkyl ether linkage (C-O-C), and the α-substituted naphthalene ring. researchgate.nettci-thaijo.org The broad absorption band observed in the region of 3270-3286 cm⁻¹ is characteristic of the O-H stretching vibration of the secondary alcohol. researchgate.nettci-thaijo.org The N-H stretching of the secondary amine group appears around 2919-2962 cm⁻¹. researchgate.net The aryl alkyl ether group displays a distinct stretching band near 1103-1104 cm⁻¹. researchgate.net The presence of the α-substituted naphthalene is confirmed by a peak around 768-802 cm⁻¹. researchgate.nettci-thaijo.org
Table 2: Characteristic IR Absorption Bands for β-Amino-1-naphthalenepropanol
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3270 - 3286 | Secondary -OH group stretching | researchgate.nettci-thaijo.org |
| 2919 - 2962 | Secondary -NH group stretching | researchgate.net |
| ~2900 | C-H stretching (very strong and broad) | core.ac.uk |
| 1103 - 1104 | Aryl alkyl ether (C-O-C) stretching | researchgate.net |
| 768 - 802 | α-substituted naphthalene | researchgate.nettci-thaijo.org |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy, offering insights into the vibrational modes of the molecular skeleton. core.ac.uk The Raman spectrum of β-Amino-1-naphthalenepropanol is dominated by vibrations associated with the naphthalene ring system. researchgate.netresearchgate.net
A particularly strong and characteristic peak is observed around 1381 cm⁻¹, which is assigned to the naphthalene ring stretching vibration. acs.org This band is often used for quantification purposes. Other significant bands related to the naphthalene group include those at 737 cm⁻¹ (ring breathing) and 1577 cm⁻¹ (C=C stretching and C-H bending). researchgate.net Vibrations corresponding to the aliphatic side chain are also present, such as the CH₃ asymmetric bending vibration at 1434 cm⁻¹ and CH₃ rocking at 1080 cm⁻¹. core.ac.uk
Table 3: Key Raman Bands for β-Amino-1-naphthalenepropanol
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 1577 | Naphthyl (CC) stretching + (CH) bending | researchgate.net |
| 1381 | Naphthalene ring stretch | acs.org |
| 1080 | CH₃ rocking vibration | core.ac.uk |
| 737 | Naphthyl ring breathing | researchgate.net |
| 494 | Symmetric longitudinal stretching of the naphthyl ring | researchgate.net |
Surface-Enhanced Raman Spectroscopy (SERS) for Structural Analysis of Related Biomolecules
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold nanoparticles. acs.orgifremer.frrsc.org This enhancement allows for the detection of analytes at very low concentrations, making it suitable for analyzing biomolecules in complex matrices. acs.orgnih.gov
In the context of β-Amino-1-naphthalenepropanol, SERS has been successfully used for its detection and quantification in various human biofluids, including serum, plasma, and urine. acs.org The strong SERS signal from the naphthalene ring vibration at 1381 cm⁻¹ serves as a clear indicator of the drug's presence. acs.org The technique has achieved limits of detection in the nanomolar range (e.g., 7.97 nM), demonstrating its ultra-high sensitivity. acs.orgnih.gov
The principles of SERS applied to β-Amino-1-naphthalenepropanol can be extended to the structural analysis of related biomolecules. For instance, the technique can probe the interactions between small molecules and larger biological structures. The specific orientation and binding of a naphthalene-containing molecule to a protein or DNA sequence, such as a G-quadruplex, could be investigated by analyzing changes in the SERS spectrum. nih.gov The enhancement mechanism is sensitive to the distance and orientation of the molecule relative to the nanoparticle surface, providing structural insights into these interactions. rsc.org This approach is valuable for studying drug-receptor binding and other molecular recognition events.
Other Advanced Spectroscopic Methods
Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Enantiomeric Excess Determination
β-Amino-1-naphthalenepropanol contains a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. nih.gov These enantiomers often exhibit different pharmacological activities. For example, the cardiac β-blocking activity resides almost exclusively in the S-enantiomer, which is reported to be about 100 times more potent than the R-enantiomer. nih.govtpcj.org Therefore, methods to determine the enantiomeric purity or enantiomeric excess (ee) are crucial.
Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for this purpose. researchgate.netnih.gov These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. vlabs.ac.inleidenuniv.nl An ORD spectrum provides information about the stereochemistry of a molecule. For a chiral compound like β-Amino-1-naphthalenepropanol, the magnitude and sign of the optical rotation can be used to quantify the proportions of each enantiomer in a mixture. tpcj.org
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides a unique fingerprint for each enantiomer, with mirror-image spectra of equal magnitude but opposite signs. nih.gov By comparing the CD spectrum of a sample to that of a pure enantiomer standard, the enantiomeric excess can be accurately determined. Vibrational Circular Dichroism (VCD), which extends CD into the infrared region, can also be employed for absolute configuration assignment and structural analysis of chiral molecules. nih.gov
These techniques are non-destructive and can provide rapid and reliable determination of the stereochemical composition of β-Amino-1-naphthalenepropanol, which is essential for quality control in pharmaceutical applications.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides valuable information about the elemental composition, chemical states, and electronic structure of a material. diva-portal.org In the context of β-Amino-1-naphthalenepropanol, XPS can elucidate the atomic composition of the surface and distinguish between the different chemical environments of carbon, nitrogen, and oxygen atoms within the molecule.
The high-resolution XPS spectrum of β-Amino-1-naphthalenepropanol would exhibit characteristic peaks corresponding to the core level electrons of its constituent elements. The C 1s spectrum is anticipated to be complex, with multiple components arising from the carbon atoms in the naphthalene ring, the propanol side chain, and the carbon atom bonded to the amino group. The carbon atoms of the naphthalene core would have binding energies characteristic of aromatic C-C and C-H bonds. researchgate.net The carbon atoms in the propanol side chain, specifically the one bonded to the hydroxyl group (C-OH) and the one bonded to the amino group (C-N), would show chemical shifts to higher binding energies compared to the purely hydrocarbon carbons, due to the electronegativity of the oxygen and nitrogen atoms.
The N 1s spectrum is expected to show a primary peak corresponding to the amino group (-NH2). The binding energy of this peak can provide insights into the protonation state of the amino group and its interaction with the molecular environment. ibm.com For instance, protonated amino groups (-NH3+) exhibit a higher binding energy than their neutral counterparts. diva-portal.org In situations where distinguishing the amino group from other nitrogen-containing species is challenging, chemical derivatization XPS (CD-XPS) can be employed. This involves reacting the surface amino groups with a tagging molecule containing an element not originally present on the surface, such as fluorine, to allow for unambiguous identification and quantification.
The O 1s spectrum would primarily feature a component from the hydroxyl (-OH) group on the propanol side chain. The binding energy of this peak can be influenced by hydrogen bonding interactions.
A hypothetical breakdown of the expected core-level binding energies for β-Amino-1-naphthalenepropanol, based on data from analogous compounds, is presented in the interactive table below.
Interactive Data Table: Estimated Core-Level Binding Energies for β-Amino-1-naphthalenepropanol
| Element | Functional Group | Estimated Binding Energy (eV) | Key Observations |
| C 1s | Naphthalene Ring (C-C, C-H) | ~284.5 - 285.0 | Represents the aromatic core of the molecule. researchgate.net |
| C 1s | C-N (in propanol chain) | ~285.5 - 286.5 | Shifted to a higher binding energy due to the electronegative nitrogen atom. |
| C 1s | C-OH (in propanol chain) | ~286.0 - 287.0 | Further shifted to a higher binding energy due to the highly electronegative oxygen atom. |
| N 1s | Amino Group (-NH2) | ~399.0 - 400.0 | Position is sensitive to the chemical environment and protonation state. ibm.com |
| O 1s | Hydroxyl Group (-OH) | ~532.5 - 533.5 | Can be influenced by hydrogen bonding. |
The analysis of these core-level spectra provides a detailed picture of the surface chemistry and electronic structure of β-Amino-1-naphthalenepropanol. Variations in peak positions and shapes can indicate different molecular orientations on a surface or interactions with other molecules.
Advanced Methods for Studying Biomolecular Structure and Dynamics
To understand the biological activity and function of β-Amino-1-naphthalenepropanol, it is crucial to investigate its interactions with biomolecules and its conformational dynamics in a biological milieu. A suite of advanced spectroscopic and computational methods can be employed for this purpose. researchgate.net
Fluorescence Spectroscopy: The naphthalene moiety in β-Amino-1-naphthalenepropanol is inherently fluorescent. This property can be exploited to study its binding to biomolecules such as proteins and DNA. nih.gov Upon interaction with a biomolecule, changes in the fluorescence intensity, emission wavelength, and polarization can provide information about the binding affinity, stoichiometry, and the local environment of the binding site. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, including proteins and nucleic acids. The binding of β-Amino-1-naphthalenepropanol to a biomolecule can induce conformational changes in the latter, which can be monitored by CD spectroscopy. nih.gov This provides insights into how the compound might alter the structure and function of its biological target.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for obtaining high-resolution structural and dynamic information of molecules in solution. nih.gov For β-Amino-1-naphthalenepropanol, NMR can be used to determine its three-dimensional structure and conformational flexibility. Furthermore, when studying its interaction with a biomolecule, techniques like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (trNOESY) can identify the specific parts of the molecule that are involved in binding and elucidate the conformation of the bound ligand.
Computational Modeling and Molecular Dynamics (MD) Simulations: In conjunction with experimental techniques, computational methods provide an atomic-level understanding of biomolecular interactions and dynamics. acs.org Molecular docking can predict the preferred binding mode of β-Amino-1-naphthalenepropanol to a target protein or nucleic acid. nih.gov Following docking, MD simulations can be performed to study the stability of the complex and the conformational dynamics of both the ligand and the biomolecule over time. acs.orgnih.gov These simulations can reveal the key interactions that stabilize the complex and provide insights into the thermodynamics of binding.
A summary of these advanced methods and their potential applications for β-Amino-1-naphthalenepropanol is provided in the interactive table below.
Interactive Data Table: Advanced Methods for Biomolecular Analysis of β-Amino-1-naphthalenepropanol
| Technique | Information Obtained | Relevance to β-Amino-1-naphthalenepropanol |
| Fluorescence Spectroscopy | Binding affinity, stoichiometry, local environment of binding site. | Utilizes the intrinsic fluorescence of the naphthalene group to probe interactions with biomolecules. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Changes in biomolecular secondary and tertiary structure upon binding. | Reveals the impact of the compound on the conformation of its biological targets. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure, conformational dynamics, identification of binding epitopes. | Provides detailed structural and dynamic information about the compound and its interactions. nih.gov |
| Computational Modeling and Molecular Dynamics (MD) | Prediction of binding modes, stability of biomolecular complexes, conformational flexibility. | Offers atomic-level insights into the molecular interactions and dynamic behavior. acs.org |
Through the integrated application of these advanced spectroscopic and computational techniques, a comprehensive understanding of the physicochemical properties and biological interactions of β-Amino-1-naphthalenepropanol can be achieved.
Advanced Applications in Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The inherent chirality and functional groups of β-Amino-1-naphthalenepropanol make it a strategic starting material for the synthesis of a variety of complex organic molecules. Its utility spans from the creation of novel peptide analogues to the construction of intricate, polyfunctionalized chiral compounds.
Construction of Non-Natural Amino Acids and Peptide Analogues
The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their biological activity, stability, and conformational properties. β-Amino acids, in particular, are of significant interest as they can induce unique secondary structures in peptides, such as helices and sheets, and often exhibit resistance to enzymatic degradation nih.gov. While direct synthesis of non-natural amino acids from β-Amino-1-naphthalenepropanol is not extensively documented, its structural motif is closely related to β-naphthylalanine, a non-natural amino acid known to influence the aromatic interactions and folding of peptides nih.gov. The synthesis of β-amino acid analogues often involves multi-step processes, and the structural framework of β-Amino-1-naphthalenepropanol provides a valuable chiral scaffold for such transformations.
The general synthetic utility of β-amino acids as precursors is well-established. For instance, β-alanine, the simplest β-amino acid, serves as a precursor in the synthesis of various biologically important compounds frontiersin.orgresearchgate.netresearchgate.netnih.gov. The synthesis of more complex β-amino acid derivatives can be achieved through methods like the stereoselective Michael addition of lithium amides to α,β-unsaturated esters derived from chiral monoterpenes nih.gov. These approaches highlight the potential pathways by which β-Amino-1-naphthalenepropanol could be transformed into novel non-natural β-amino acids containing the bulky naphthyl group.
Peptide analogues containing β-amino acids have shown significant potential in medicinal chemistry. For example, α/β-peptide analogues of Glucagon-Like Peptide-1 (GLP-1) have been developed that exhibit prolonged action in vivo due to their increased resistance to proteolysis nih.gov. The incorporation of β-amino acids can be a key strategy in the design of peptide mimetics with enhanced therapeutic properties youtube.com.
Precursor for Bio-inspired Organic Frameworks
Bio-inspired metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions and organic ligands derived from biological molecules, such as amino acids rsc.orgrsc.org. These materials have garnered significant attention for their potential applications in catalysis, sensing, and separation technologies. The chirality of the amino acid building blocks can be transferred to the resulting MOF, creating chiral nanochannels and pores that can be utilized for enantioselective recognition and separation rsc.orgnih.govnih.gov.
While the direct use of β-Amino-1-naphthalenepropanol as a ligand in the synthesis of bio-inspired MOFs has not been explicitly reported, the principles of MOF construction suggest its potential utility. Chiral amino acids, such as L-proline and L-tyrosine, have been successfully incorporated into the structure of achiral MOFs through post-synthetic modification, inducing chirality and enabling the enantioseparation of racemic compounds rsc.org. Furthermore, chiral MOFs have been constructed using ligands derived from 1,1'-bi-2-naphthol (BINOL), a molecule with a similar naphthyl moiety, demonstrating the feasibility of incorporating such bulky aromatic groups into the framework structure nih.gov. These examples underscore the potential for β-Amino-1-naphthalenepropanol, with its chiral amino alcohol functionality, to serve as a valuable ligand for the design of novel chiral MOFs.
The table below summarizes examples of amino acids and chiral ligands used in the construction of chiral or bio-inspired MOFs, illustrating the types of building blocks that are commonly employed.
| Ligand/Building Block | Metal Ion | Resulting Framework Type | Application |
| L-Proline | Cr³⁺ | Chiral MOF (Post-synthetic modification of MIL-101) | Enantioseparation |
| L-Tyrosine | Cr³⁺ | Chiral MOF (Post-synthetic modification of MIL-101) | Enantioseparation |
| BINOL-derived tetracarboxylate | Cd²⁺ | Chiral Porous MOF | Enantioselective fluorescence sensing |
| R/S-Tryptophan | Cu²⁺ | Chiral MOF Membrane | Enantioselective amino acid separation |
Synthesis of Polyfunctionalized Chiral Compounds
The stereoselective synthesis of polyfunctionalized chiral compounds is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. Chiral β-amino alcohols are valuable precursors in this context, providing a scaffold upon which multiple stereocenters and functional groups can be installed with high levels of control nih.gov.
While specific examples detailing the use of β-Amino-1-naphthalenepropanol as a starting material for a wide array of polyfunctionalized compounds are not prevalent in the literature, the reactivity of the amino alcohol moiety is well-understood. For instance, the enantioselective radical C–H amination of alcohols can provide access to chiral β-amino alcohols, which can then be further derivatized into a variety of valuable chiral products, including amino acids and β-amines, through transformations such as hydrolysis, oxidation, reduction, or halide substitution nih.gov.
The synthesis of vicinal 1,3-amino alcohols can be achieved with high diastereoselectivity through the hydrogenation of enantioenriched β-hydroxy enamines, which are themselves prepared via the asymmetric addition of β-amino alkenylzinc reagents to aldehydes nih.govnih.gov. These methods showcase the potential of the β-amino alcohol unit within β-Amino-1-naphthalenepropanol to serve as a handle for further stereoselective transformations, leading to the construction of complex molecules with multiple chiral centers.
Precursor for Advanced Chiral Compounds
The inherent chirality of β-Amino-1-naphthalenepropanol makes it an excellent starting point for the synthesis of advanced chiral compounds that can be used to control the stereochemical outcome of chemical reactions. These include chiral catalysts, ligands, and auxiliaries, which are indispensable tools in asymmetric synthesis.
Development of Chiral Catalysts and Ligands from β-Amino-1-naphthalenepropanol Scaffolds
Chiral catalysts and ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Chiral β-amino alcohols are a well-established class of precursors for the development of such catalysts and ligands. Their ability to coordinate to metal centers through both the nitrogen and oxygen atoms creates a rigid chiral environment that can effectively induce enantioselectivity in a variety of chemical transformations.
While specific catalysts and ligands derived directly from a β-Amino-1-naphthalenepropanol scaffold are not widely reported, the general strategies for their synthesis are applicable. For example, chiral β-aminophosphine derivatives, which are potent ligands and organocatalysts, are often prepared from chiral amino alcohols. These ligands have been successfully employed in palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions to enones.
The following table presents examples of reaction types where catalysts or ligands derived from chiral β-amino alcohols have been successfully applied, highlighting the potential for a β-Amino-1-naphthalenepropanol-derived scaffold.
| Chiral Ligand/Catalyst Type | Metal | Asymmetric Reaction |
| Chiral β-Aminophosphine | Pd, Cu | Allylic Substitution, 1,4-Addition |
| Chiral β-Amino Alcohol | Ru | Transfer Hydrogenation of Ketimines |
| Chiral BINOL-derived Aldehyde | - | Asymmetric α-functionalization of Amino Esters |
| Chiral Oxazole-Pyrimidine Ligand | Ni | 1,2-Reduction of α,β-Unsaturated Ketones |
Synthesis of Chiral Auxiliaries for Stereoselective Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral β-amino alcohols are known to be effective chiral auxiliaries in a range of asymmetric reactions.
The principle of using a chiral auxiliary involves the formation of a covalent bond between the auxiliary and the substrate, creating a chiral environment that biases the approach of a reagent from one direction. While direct applications of β-Amino-1-naphthalenepropanol as a chiral auxiliary are not extensively documented, its structural features are well-suited for this purpose. For example, (S,S)-(+)-pseudoephedrine, a well-known chiral β-amino alcohol, has been successfully used as a chiral auxiliary in the asymmetric synthesis of β-amino esters via aza-Michael reactions of α,β-unsaturated amides researchgate.net. This demonstrates the potential of the β-amino alcohol moiety to control stereoselectivity.
The general steps involved in using a chiral auxiliary in asymmetric synthesis are outlined below:
Attachment: The chiral auxiliary is covalently attached to the achiral substrate.
Stereoselective Reaction: The resulting chiral substrate-auxiliary conjugate undergoes a diastereoselective reaction.
Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.
The effectiveness of a chiral auxiliary is dependent on its ability to create a significant energy difference between the diastereomeric transition states of the reaction, leading to a high degree of stereocontrol. The rigid structure and steric bulk of the naphthyl group in β-Amino-1-naphthalenepropanol could potentially provide excellent stereochemical control if employed as a chiral auxiliary.
Preparation of Enantiomerically Pure Intermediates for Downstream Synthesis
The synthesis of enantiomerically pure β-amino alcohols is a critical step for their application in pharmaceuticals and chiral ligands. For a compound like β-Amino-1-naphthalenepropanol, achieving high enantiomeric purity is essential for its subsequent use in stereoselective synthesis. Various methodologies have been developed for the asymmetric synthesis of β-amino alcohols, which can be adapted for this specific naphthalene (B1677914) derivative.
One powerful strategy involves the enantioselective radical C-H amination of alcohols. This approach utilizes a multi-catalytic system, often involving a chiral copper catalyst and a photosensitizer, to achieve regioselective and enantioselective amination of C-H bonds. nih.govnih.gov An alcohol precursor to β-Amino-1-naphthalenepropanol could be transiently converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) in a highly stereocontrolled manner. nih.govnih.gov This radical relay strategy overcomes challenges of regioselectivity and provides access to chiral β-amino alcohols from readily available starting materials. nih.gov
Another established method is the ring-opening of epoxides. Chiral epoxides, accessible through asymmetric epoxidation reactions, can be opened by nitrogen nucleophiles to yield enantiopure β-amino alcohols. researchgate.net For the synthesis of β-Amino-1-naphthalenepropanol, a chiral naphthalene-derived epoxide would be reacted with an ammonia (B1221849) equivalent. This method is known for its high regioselectivity and stereospecificity. researchgate.netresearchgate.net
Furthermore, rearrangement reactions of N,N-dialkyl-β-amino alcohols, derived from α-amino acids, can be employed. This enantiospecific rearrangement, often facilitated by reagents like trifluoroacetic anhydride (TFAA), yields 1,2-amino alcohols with high enantiomeric excess. acs.orgnih.gov While this involves a rearrangement, it represents a valid pathway from the chiral pool to complex β-amino alcohols.
Bio-catalytic methods, using engineered enzymes like amine dehydrogenases (AmDHs), offer a green and efficient alternative. These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity, using ammonia as the amino donor under mild conditions. nih.gov An appropriate α-hydroxy ketone precursor bearing the naphthalene moiety could be converted to enantiopure β-Amino-1-naphthalenepropanol using this enzymatic approach.
| Method | Description | Key Features |
| Asymmetric C-H Amination | Multi-catalytic system (e.g., Cu-catalyst + photosensitizer) directs regioselective and enantioselective amination of alcohol C-H bonds via a radical relay mechanism. nih.govnih.gov | Bypasses the need for pre-functionalized substrates; good for complex structures. |
| Epoxide Ring-Opening | Nucleophilic attack of an amine on a chiral epoxide precursor. researchgate.net | High regioselectivity and stereospecificity; relies on availability of chiral epoxides. |
| Rearrangement | Enantiospecific rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids. acs.orgnih.gov | Utilizes the existing chirality of natural amino acids. |
| Biocatalysis | Engineered amine dehydrogenases (AmDHs) catalyze the asymmetric reductive amination of α-hydroxy ketones. nih.gov | High enantioselectivity (>99% ee); mild reaction conditions; environmentally friendly. |
Integration into Peptidomimetics and Non-Natural Amino Acid Frameworks
β-Peptides are polymers of β-amino acids that form unique secondary structures distinct from their α-peptide counterparts. wikipedia.org These structures, such as various helices (8-helix, 10-helix, 12-helix, 14-helix) and sheets, are stabilized by hydrogen bonds and are influenced by the substitution pattern on the β-amino acid backbone. wikipedia.org The inclusion of β-amino acids like β-Amino-1-naphthalenepropanol into peptide sequences is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability against enzymatic degradation. acs.orgacs.org
The synthesis of peptidomimetics containing β-amino acids is commonly achieved through solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acid building blocks (both α and β) onto a solid support, enabling the construction of complex peptide and peptidomimetic chains. researchgate.net The β-Amino-1-naphthalenepropanol unit, once appropriately protected, can be incorporated into a growing peptide chain using standard coupling reagents.
The incorporation of non-canonical amino acids, including β-amino acids, into peptide sequences can be achieved through both chemical and biological methods. Chemically, as mentioned, solid-phase peptide synthesis is the most prevalent method. researchgate.net
Biologically, ribosomal incorporation offers a pathway to produce proteins containing β-amino acids. While the natural ribosome has a strong bias against β-amino acids, engineered ribosomes and optimized in vitro translation systems have shown the ability to incorporate single or even consecutive β-amino acids into a peptide chain. rsc.orgacs.orgnih.gov This is often accomplished through genetic code reprogramming, where a specific codon is reassigned to a tRNA charged with the desired β-amino acid. rsc.orgrsc.org The bulky naphthalene group of β-Amino-1-naphthalenepropanol would present a significant challenge for ribosomal incorporation, but advances in ribosome engineering continue to expand the scope of usable monomers.
| Incorporation Method | Description | Advantages | Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of protected amino acid monomers to a growing chain on a solid support. researchgate.net | High versatility; allows for incorporation of diverse non-natural amino acids. | Requires chemical synthesis and protection of the monomer. |
| Ribosomal Incorporation | Use of engineered cell-free translation systems to incorporate β-aminoacyl-tRNAs in response to specific codons. rsc.orgnih.gov | Enables biosynthesis of proteins with site-specific modifications. | Strong bias of the ribosome against β-amino acids; steric hindrance from bulky side chains. nih.gov |
Introducing conformationally constrained amino acids is a powerful tool for controlling the three-dimensional structure of peptides. nih.gov The rigid and bulky naphthalene group of β-Amino-1-naphthalenepropanol can significantly influence the local and global conformation of a peptide chain. Aromatic groups, such as naphthalene, are known to promote stable folded structures through π-π stacking interactions. nih.govrsc.org
When incorporated into a peptide, the naphthalene moiety can act as a nucleation site for folding, inducing specific turns or helical structures that might not be accessible with standard α-amino acids. The additional methylene group in the β-amino acid backbone provides greater flexibility than an α-amino acid, but the bulky side chain restricts this flexibility, leading to well-defined secondary structures. acs.org This conformational control is crucial for designing peptidomimetics that can bind to specific biological targets with high affinity and selectivity, as the peptide's activity is intrinsically linked to its three-dimensional shape. nih.gov Studies on α/β-peptides have shown that the placement of β-residues can tune the helicity and recognition properties of the entire molecule. nih.gov
Role in Heterocyclic Compound Synthesis
The 1,3-amino alcohol functionality present in β-Amino-1-naphthalenepropanol makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. researchgate.netnih.gov The amino and hydroxyl groups can participate in various cyclization reactions to form rings of different sizes, often with high stereocontrol.
For instance, amino alcohols can undergo selective cyclization to form lactams (cyclic amides) or cyclic amines. researchgate.netrsc.org The choice of catalyst and reaction conditions can direct the reaction towards either product. For example, using a specific amination catalyst, the addition of a hydrogen acceptor can favor the formation of a lactam, while the addition of water can promote the synthesis of the corresponding cyclic amine. researchgate.net
Furthermore, the 1,3-amino alcohol skeleton is a key component in the synthesis of oxazines and other six-membered heterocycles. The reaction of β-Amino-1-naphthalenepropanol with aldehydes or ketones can lead to the formation of 1,3-oxazinane derivatives. The naphthalene ring would be a key substituent on these newly formed heterocyclic systems. Such heterocyclic scaffolds are prevalent in many biologically active molecules and natural products. nih.gov The inherent chirality of enantiopure β-Amino-1-naphthalenepropanol can also be transferred to the final heterocyclic product, making it a useful building block in asymmetric synthesis.
| Heterocyclic System | Synthetic Approach |
| Lactams | Catalytic cyclization of the amino alcohol in the presence of a hydrogen acceptor. researchgate.net |
| Cyclic Amines | Catalytic cyclization of the amino alcohol, often promoted by the addition of water. researchgate.netrsc.org |
| 1,3-Oxazinanes | Condensation/cyclization reaction with aldehydes or ketones. |
| Naphth[1,8-bc]azepinones | Analogous acid-mediated cyclization reactions of N-acylated naphthylamines can form complex fused heterocycles. nih.gov |
Development of New Synthetic Routes to Nitrogen-Containing Heterocyclic Systems
The strategic design of novel synthetic pathways to nitrogen-containing heterocyclic systems is a focal point of contemporary organic synthesis, driven by the prevalence of these scaffolds in pharmaceuticals, agrochemicals, and materials science. The utility of a precursor molecule in such syntheses is dictated by its inherent functional groups and stereochemical properties. While β-Amino-1-naphthalenepropanol is not extensively documented as a starting material for the synthesis of a wide array of complex heterocycles, its constitution as a vicinal amino alcohol appended to a naphthalene core provides a foundation for the conceptual development of synthetic routes to various nitrogen-containing rings.
The exploration of β-Amino-1-naphthalenepropanol in this context is largely centered on leveraging the nucleophilicity of the amino group and the reactivity of the hydroxyl group, often in tandem, to construct new ring systems. Research in this area, though not widespread, has demonstrated the potential for intramolecular cyclization and participation in multicomponent reactions to yield structurally diverse heterocyclic products.
One of the foundational strategies for heterocycle synthesis from β-amino alcohols is intramolecular cyclization. This can be achieved through activation of the hydroxyl group, converting it into a competent leaving group (e.g., by tosylation or mesylation), followed by intramolecular nucleophilic attack by the amino group. The regioselectivity of this cyclization is a critical aspect, with the formation of a six-membered piperidine ring being a plausible outcome. The stereochemistry of the starting material can be translated into the product, offering a route to enantiomerically enriched piperidine derivatives.
A hypothetical reaction scheme is presented below:
Scheme 1: Hypothetical Intramolecular Cyclization of β-Amino-1-naphthalenepropanolFeatured Recommendations
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